C-Peptide (1-35) (human)
Description
Historical Context and Evolution of Research Perspectives on C-Peptide (1-35) (human)
The story of C-peptide begins with the discovery of its precursor, proinsulin, in 1967, which was a landmark in understanding protein and hormone biosynthesis. nih.govd-nb.info This discovery revealed that insulin (B600854) is synthesized as a larger single-chain molecule, with C-peptide acting as a linker between the A and B chains, facilitating their correct folding and the formation of disulfide bonds. nih.govscirp.org Following proteolytic cleavage in the pancreatic beta cells, equimolar amounts of insulin and C-peptide are released into the portal circulation. wikipedia.orgphysiology.org
Initially, the primary interest in C-peptide was as a diagnostic marker. researchgate.netnih.gov The first documented use of a C-peptide test was in 1972. wikipedia.org Because it is secreted in equal amounts to insulin but has a longer half-life (approximately 30-35 minutes compared to insulin's 2-3 minutes) and is not significantly cleared by the liver, C-peptide became an invaluable and more stable indicator of endogenous insulin secretion and pancreatic β-cell function. nih.govresearchgate.netmdpi.com This "passive role" was well-established and widely used in clinical diabetology to distinguish between type 1 and type 2 diabetes, assess residual β-cell function, and investigate cases of hypoglycemia. wikipedia.orgnih.govnih.gov
For decades, the prevailing view was that C-peptide had no biological function after its cleavage from proinsulin. physiology.orgnih.gov However, beginning in the late 20th century and accelerating into the 21st, a growing body of evidence began to challenge this paradigm. wikipedia.orgnih.gov Studies started to indicate that C-peptide was, in fact, a bioactive peptide with specific cellular effects, heralding a significant evolution in research perspectives. nih.gov This shift transformed C-peptide from a simple biomarker into a subject of intense investigation for its potential role in physiology and pathophysiology. researchgate.netnih.gov
Significance of C-Peptide (1-35) (human) in Contemporary Biochemical and Physiological Research
The contemporary significance of C-peptide has expanded far beyond its role as a biomarker. It is now recognized as a hormone-like molecule that exerts a range of effects on various cell types and physiological systems, particularly in the context of diabetes and its complications. scirp.orgfrontiersin.org
Research has demonstrated that C-peptide binds to the surface of various cells—including neuronal, endothelial, and renal tubular cells—likely through a G-protein-coupled receptor, although the specific receptor remains a subject of debate. wikipedia.orgnih.govfrontiersin.org This binding triggers specific intracellular signaling cascades, including the activation of Ca²⁺-dependent pathways, mitogen-activated protein kinases (MAPK), and phosphatidylinositol-3 kinase (PI-3-K). frontiersin.orgnih.gov These signaling events lead to the modulation of key enzymes such as Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS), both of which are often impaired in diabetic patients. wikipedia.orgnih.govphysiology.org
The physiological effects attributed to C-peptide are diverse and clinically relevant. Studies have shown it can:
Improve Microvascular Blood Flow: C-peptide administration has been linked to increased blood flow in skeletal muscle and skin. nih.govphysiology.org
Offer Reno-protective Effects: It can diminish glomerular hyperfiltration and reduce urinary albumin excretion, suggesting a protective role in diabetic nephropathy. mdpi.comnih.govnih.gov
Support Nerve Function: Research indicates that C-peptide can improve nerve conduction velocity and may ameliorate diabetic neuropathy. scirp.orgnih.govnih.gov
Exhibit Anti-inflammatory and Anti-apoptotic Properties: C-peptide has been shown to reduce the generation of reactive oxygen species (ROS), inhibit the activation of the pro-inflammatory transcription factor NF-κB, and prevent apoptosis in cells exposed to high glucose levels. nih.govmdpi.comfrontiersin.org
These findings underscore C-peptide's importance as a multifaceted molecule involved in maintaining cellular health and function, particularly in counteracting the pathological changes associated with hyperglycemia. frontiersin.orggajrc.com
Table 1: Selected Research Findings on the Physiological Significance of C-Peptide (1-35) (human)
| Research Area | Key Finding | Associated Cellular/Molecular Mechanisms | Reference(s) |
|---|---|---|---|
| Diabetic Nephropathy | Reduces glomerular hyperfiltration and urinary albumin excretion. | Activation of Na+/K+-ATPase; constriction of afferent glomerular arterioles. | mdpi.comnih.govnih.gov |
| Diabetic Neuropathy | Improves nerve conduction velocity and sensory nerve function. | Stimulation of Na+/K+-ATPase and eNOS activity; improved endoneurial blood flow. | scirp.orgnih.govnih.gov |
| Vascular Function | Increases microvascular blood flow and reduces endothelial dysfunction. | Activation of eNOS; inhibition of high glucose-induced smooth muscle cell proliferation. | nih.govnih.govphysiology.org |
| Cellular Signaling | Binds to cell surfaces and activates intracellular signaling pathways. | Likely involves a G-protein-coupled receptor; activation of MAPK, PLCγ, PKC. | wikipedia.orgnih.govfrontiersin.org |
| Anti-inflammatory Effects | Attenuates high glucose-induced inflammatory responses. | Inhibition of NF-κB activation; reduced secretion of inflammatory cytokines (e.g., IL-6, IL-8). | mdpi.comfrontiersin.org |
| Antioxidant Effects | Reduces the generation of reactive oxygen species (ROS). | Inhibition of NADPH oxidase; activation of AMPKα. | nih.govfrontiersin.org |
Methodological Advancements Facilitating C-Peptide (1-35) (human) Investigations
Progress in understanding C-peptide has been intrinsically linked to technological and methodological advancements in biochemical analysis and research. nih.govnih.gov
The initial breakthrough was the development of specific immunoassays. The creation of a radioimmunoassay (RIA) for C-peptide was a critical step that allowed for its accurate detection and quantification in human serum, independent of insulin. nih.govresearchgate.net This enabled the first wave of clinical studies that established its utility as a marker of β-cell function. Over the years, these assays have been refined for greater sensitivity and specificity, overcoming challenges such as cross-reactivity with proinsulin. nih.gov
Another significant milestone was the advent of recombinant DNA technology. researchgate.netnih.gov This technology made it possible to produce human C-peptide in large quantities, which was crucial for conducting in-depth in vitro and in vivo studies into its biological activities. nih.gov Prior to this, the scarcity of purified human C-peptide was a major limiting factor for research.
More recently, the development of ultrasensitive C-peptide assays has allowed for the detection of very low levels of C-peptide, even in individuals with long-standing type 1 diabetes. wikipedia.org This has been instrumental in studies demonstrating that even minimal residual β-cell function is associated with better clinical outcomes. wikipedia.orgdiabetesjournals.org Furthermore, efforts are ongoing to standardize C-peptide assays across different laboratories to ensure the comparability of data from various research studies and clinical sites. nih.govdiabetesjournals.org The introduction of novel testing methods, such as urine C-peptide tests and model-based assessments like the minimal model of C-peptide (CPMM), has provided new, less invasive, and more dynamic ways to evaluate β-cell function. plos.orgnihr.ac.uk
Table 2: Key Methodological Advancements in C-Peptide Research
| Advancement | Description | Impact on Research | Reference(s) |
|---|---|---|---|
| Radioimmunoassay (RIA) | Development of a specific immunoassay to measure C-peptide levels in blood. | Enabled the initial quantification of endogenous insulin secretion and established C-peptide as a clinical biomarker. | nih.govresearchgate.net |
| Recombinant DNA Technology | Production of biosynthetic human C-peptide. | Provided a sufficient supply of C-peptide for extensive experimental research into its biological functions. | nih.govnih.gov |
| Ultrasensitive Assays | Highly sensitive assays capable of detecting picomolar concentrations of C-peptide. | Allowed for the study of residual C-peptide in long-duration type 1 diabetes and its correlation with clinical benefits. | wikipedia.orgdiabetesjournals.org |
| Assay Standardization | Efforts to harmonize C-peptide measurement across different laboratories and methods. | Improves the reliability and comparability of C-peptide data from multicenter trials and studies. | nih.govdiabetesjournals.org |
| Minimal Model Analysis | Mathematical modeling (e.g., CPMM) to analyze C-peptide kinetics from tolerance tests. | Provides a more detailed, dynamic assessment of β-cell responsiveness and insulin secretion rates. | plos.orgresearchgate.net |
| Mass Spectrometry | Multiplexed mass spectrometry-based assays to measure intact insulin and C-peptide. | Offers high specificity and the potential for defining normative ranges with greater accuracy. | google.com |
Current Research Paradigms and Unresolved Questions Regarding C-Peptide (1-35) (human)
The current paradigm views C-peptide not as a vestigial peptide but as an active component of a complex endocrine signaling network. scirp.orgphysiology.org Research now focuses on elucidating its precise mechanisms of action and its potential as a therapeutic agent for diabetic complications. frontiersin.orgnih.gov However, despite significant progress, several fundamental questions remain unresolved, forming the frontiers of C-peptide research.
The most significant unresolved question is the identity of the C-peptide receptor. While evidence strongly points to a G-protein-coupled receptor, its specific molecular identity is still a matter of debate. researchgate.netnih.gov An orphan receptor, GPR146, was identified as a potential candidate, but subsequent studies have yielded conflicting results, and the issue remains controversial. mdpi.com Definitive identification of the receptor is crucial for fully understanding C-peptide's signaling pathways and for designing targeted therapeutic strategies.
Another area of active investigation is the apparent dual nature of C-peptide's effects. While many studies highlight its protective roles, particularly in type 1 diabetes where it is deficient, other research suggests that the high levels of C-peptide seen in insulin-resistant states (like early type 2 diabetes and metabolic syndrome) may be associated with pro-inflammatory or pro-atherogenic effects. frontiersin.orge-dmj.org This U-shaped relationship, where both deficiency and excess may be detrimental, is not fully understood and complicates its therapeutic outlook. wikipedia.org
Finally, while numerous animal studies and small-scale human trials have shown promising results for C-peptide replacement therapy, larger clinical trials have yielded unsatisfactory or inconclusive results. mdpi.comfrontiersin.org This discrepancy highlights gaps in our understanding of its physiological interactions, the potential for complex interactions with insulin signaling, and the optimal way to administer it to achieve therapeutic benefit. physiology.orgphysiology.org Future research must address these complexities to translate the biological activity of C-peptide into effective clinical applications. researchgate.netmdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C153H259N49O52 |
|---|---|
Molecular Weight |
3617.0 g/mol |
IUPAC Name |
5-[[1-[[1-[[5-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[2-[[2-[2-[[2-[[1-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168) |
InChI Key |
JEPNOJXFZHBCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Biogenesis and Endogenous Regulatory Mechanisms of C Peptide 1 35 Human in Biological Systems
Precursor Processing and C-Peptide (1-35) (human) Generation Pathways
The journey of C-peptide (1-35) (human) begins deep within the pancreatic β-cells, intricately linked to the synthesis of insulin (B600854). It originates from a larger precursor molecule, proinsulin, through a series of precise cleavage events.
Proinsulin Cleavage Dynamics and Formation of C-Peptide (human)
The synthesis of insulin commences with the translation of preproinsulin on ribosomes associated with the rough endoplasmic reticulum. wikipedia.orgwikipedia.org This initial precursor contains a signal peptide that guides it into the endoplasmic reticulum's lumen, where it is promptly cleaved, yielding proinsulin. wikipedia.orgconicet.gov.ardiabetesjournals.org
Proinsulin is a single polypeptide chain composed of the A-chain and B-chain of insulin, connected by the C-peptide. wikipedia.org The primary structure of human proinsulin consists of 86 amino acids. wikipedia.org The molecule then folds and forms three crucial disulfide bonds, a process in which the C-peptide plays a vital role by ensuring the correct spatial arrangement of the A and B chains. wikipedia.orgnih.gov
Following its proper folding in the endoplasmic reticulum, proinsulin is transported to the Golgi apparatus and packaged into immature secretory granules. wikipedia.orgresearchgate.net Within these granules, the conversion of proinsulin to mature insulin and C-peptide occurs through the action of specific enzymes. researchgate.net This proteolytic processing is a two-step mechanism primarily carried out by two prohormone convertases:
Prohormone convertase 1/3 (PC1/3) : This enzyme initiates the cleavage at the junction between the B-chain and the C-peptide (the B-C junction). researchgate.netphysiology.org This site is considered a better substrate for the convertase due to its accessibility and the presence of a lysine (B10760008) residue at the P4 position. researchgate.net
Prohormone convertase 2 (PC2) : Following the action of PC1/3, PC2 cleaves the junction between the C-peptide and the A-chain (the C-A junction). researchgate.netphysiology.org
The predominant pathway involves PC1/3 acting first, creating an intermediate that is then cleaved by PC2. researchgate.net A final enzymatic step, mediated by carboxypeptidase E , removes basic amino acid residues from the ends of the newly formed insulin and C-peptide molecules, resulting in the mature forms of both peptides. physiology.org The resulting human C-peptide is a 31-amino acid polypeptide. wikipedia.org
Molecular Chaperone Roles in Proinsulin Folding and C-Peptide (human) Biosynthesis
The correct folding of proinsulin is a critical prerequisite for its successful conversion into insulin and C-peptide. This process is facilitated by a suite of molecular chaperones within the endoplasmic reticulum, which prevent misfolding and aggregation. conicet.gov.arresearchgate.net
Key chaperones involved in proinsulin handling include:
Glucose-Regulated Protein 94 (GRP94) : This prominent ER chaperone physically interacts with wild-type proinsulin. conicet.gov.ar Studies have shown that inhibition of GRP94 function leads to a shorter proinsulin half-life, reduced intracellular levels of proinsulin and insulin, and post-ER misprocessing. conicet.gov.ar This indicates that GRP94 plays a crucial, energy-dependent role in chaperoning proinsulin. conicet.gov.ar
Binding immunoglobulin protein (BiP)/HSPA5 : BiP is a central regulator of the unfolded protein response (UPR) and is known to interact with proinsulin, particularly under conditions of ER stress. nih.gov
Peroxiredoxin 4 (PRDX4) : This antioxidant enzyme has been identified as a proinsulin interactor that facilitates its proper folding. PRDX4 binds to proinsulin independently of BiP. nih.gov
FK506-Binding Protein 2 (FKBP2) : As an ER-resident proline isomerase, FKBP2 is believed to contribute to proinsulin folding. It has been shown to co-immunoprecipitate with proinsulin and GRP94. mdpi.com Inhibition of FKBP2 leads to increased proinsulin turnover and the formation of high-molecular-weight complexes, which are indicative of misfolding. mdpi.com
Grp170 : This ER chaperone participates in the degradation of misfolded proinsulin mutants, helping to clear aberrant proteins from the secretory pathway. diabetesjournals.org
The coordinated action of these chaperones ensures a high fidelity of proinsulin folding, which is essential for the subsequent enzymatic cleavage and the generation of biologically active C-peptide and insulin.
Secretory Pathways and Release Dynamics of Endogenous C-Peptide (1-35) (human)
Following their formation, C-peptide and insulin are co-packaged into secretory vesicles and their release is tightly regulated, primarily by blood glucose levels.
Cellular Mechanisms of Vesicular Storage and Exocytosis
Mature C-peptide and insulin are stored together in dense-core secretory granules within the pancreatic β-cells. wikipedia.orgnih.govspandidos-publications.com These granules are formed from the trans-Golgi network. nih.gov The process of releasing these peptides into the bloodstream is known as exocytosis, a multi-step process involving the transport of these vesicles to the cell membrane, followed by their fusion and the release of their contents. spandidos-publications.com
The key steps in the exocytosis of insulin and C-peptide are:
Recruitment and Transport : Secretory granules are transported from the cell interior towards the plasma membrane along microtubules and then handed over to an actin/myosin system for movement through the cell cortex. nih.gov
Tethering and Docking : Vesicles are then tethered to the plasma membrane. nih.gov This process is regulated by Rab proteins like Rab3A and Rab27A. nih.gov Docking prepares the vesicles for fusion.
Priming : The granules undergo a maturation process to become part of the readily releasable pool. nih.gov
Fusion : The final step involves the fusion of the vesicle membrane with the plasma membrane, creating a fusion pore through which insulin and C-peptide are released into the extracellular space. spandidos-publications.com This fusion is mediated by the formation of a SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. spandidos-publications.commdpi.com The core SNARE complex in β-cells consists of the vesicle-SNARE VAMP2 and the target-SNAREs Syntaxin-1/4 and SNAP-23/25. mdpi.com
Stimulus-Secretion Coupling in In Vitro and Animal Models
The primary stimulus for the secretion of insulin and C-peptide is an elevation in blood glucose concentration. physiology.orgfrontiersin.org This process, known as stimulus-secretion coupling, involves a series of intracellular events:
Glucose Uptake : Glucose enters the β-cell through glucose transporters, primarily GLUT2. frontiersin.org
Metabolism and ATP Production : Inside the cell, glucose is phosphorylated and metabolized through glycolysis and the citric acid cycle, leading to an increase in the intracellular ATP/ADP ratio. frontiersin.orgnih.gov
KATP Channel Closure : The rise in the ATP/ADP ratio causes the closure of ATP-sensitive potassium (KATP) channels in the plasma membrane. nih.govnih.gov
Membrane Depolarization : The closure of KATP channels leads to depolarization of the β-cell membrane. nih.gov
Calcium Influx : Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), resulting in an influx of Ca2+ into the cell. mdpi.comnih.gov
Exocytosis : The increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin- and C-peptide-containing secretory granules with the plasma membrane and the subsequent release of their contents. mdpi.com
Studies using the human pancreatic EndoC-βH1 beta cell line have demonstrated that glucose stimulation increases insulin release, glucose utilization, and ATP production. nih.govplos.org Similarly, in animal models, such as dogs, hyperinsulinemia has been shown to influence glucagon (B607659) secretion, a process in which C-peptide appears to play a modulatory role. jci.org
Regulation of Endogenous C-Peptide (1-35) (human) Secretion in Experimental Systems
The secretion of C-peptide, being directly linked to insulin secretion, is subject to the same regulatory influences. In experimental settings, various factors have been shown to modulate its release.
Glucose : As the primary physiological secretagogue, glucose concentration is directly proportional to the rate of C-peptide secretion in a dose-dependent manner. frontiersin.org This is evident in studies where prolonged mild hyperglycemia in humans induced a compensatory increase in C-peptide secretion. oup.com Oral glucose tolerance tests (OGTT) in human subjects also demonstrate a clear pattern of C-peptide release in response to glucose challenge. physiology.orgphysiology.org
Amino Acids and Fatty Acids : Certain amino acids and fatty acids can also stimulate insulin and C-peptide secretion. frontiersin.orgscirp.org
Incretin (B1656795) Hormones : Hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), released from the gut in response to food intake, enhance glucose-stimulated insulin and C-peptide secretion. frontiersin.org
Pharmacological Agents :
Sulfonylureas : These drugs stimulate insulin and C-peptide release by directly closing the KATP channels, independent of glucose metabolism. nih.govscholaris.ca
Incretin Mimetics : Drugs like exenatide (B527673) and liraglutide (B1674861) mimic the action of incretin hormones to augment C-peptide secretion. frontiersin.org
Neural Control : The autonomic nervous system also plays a role. For instance, vagal nerve stimulation can increase C-peptide secretion. oup.com Studies have shown that the muscarinic antagonist atropine (B194438) can attenuate glucose-induced C-peptide release, indicating a cholinergic influence. oup.com
The measurement of C-peptide secretion in response to these stimuli, often using techniques like the hyperglycemic clamp or stimulation with glucagon or a mixed meal, provides a reliable assessment of β-cell function. nih.govmdpi.comdiabetesjournals.org Recent advancements include microfluidic devices, like the "InsC-chip," which allow for high-resolution measurement of C-peptide secretion from individual islets, revealing complex dynamics within the classical secretion phases. researchgate.net
Table 1: Key Enzymes and Chaperones in C-Peptide Biogenesis
| Molecule | Type | Function in C-Peptide (1-35) (human) Biogenesis |
|---|---|---|
| Prohormone convertase 1/3 (PC1/3) | Enzyme | Cleaves the proinsulin chain at the B-C junction. researchgate.netphysiology.org |
| Prohormone convertase 2 (PC2) | Enzyme | Cleaves the proinsulin chain at the C-A junction. researchgate.netphysiology.org |
| Carboxypeptidase E | Enzyme | Removes basic amino acid residues from the termini of newly formed C-peptide and insulin. physiology.orgnih.gov |
| Glucose-Regulated Protein 94 (GRP94) | Chaperone | Physically interacts with and aids in the proper folding of wild-type proinsulin. conicet.gov.ar |
| Binding immunoglobulin protein (BiP)/HSPA5 | Chaperone | Assists in proinsulin folding and is a key regulator of the unfolded protein response. nih.gov |
| Peroxiredoxin 4 (PRDX4) | Chaperone/Enzyme | Facilitates proinsulin folding. nih.gov |
| FK506-Binding Protein 2 (FKBP2) | Chaperone/Enzyme | Participates in proinsulin folding, likely through its proline isomerase activity. mdpi.com |
| Grp170 | Chaperone | Involved in the degradation of misfolded proinsulin. diabetesjournals.org |
Table 2: Stimulators of Endogenous C-Peptide (1-35) (human) Secretion
| Stimulator | Mechanism of Action |
|---|---|
| Glucose | Increases intracellular ATP/ADP ratio, leading to KATP channel closure, membrane depolarization, Ca2+ influx, and exocytosis. frontiersin.orgnih.govnih.gov |
| Amino Acids | Can be metabolized to increase ATP levels or act through other signaling pathways to stimulate secretion. frontiersin.orgscirp.org |
| Incretin Hormones (GLP-1, GIP) | Bind to G-protein coupled receptors on β-cells, augmenting glucose-stimulated insulin secretion. frontiersin.org |
| Sulfonylureas | Directly close KATP channels, bypassing the need for glucose metabolism to trigger depolarization and exocytosis. nih.govscholaris.ca |
| Vagal Nerve Stimulation | Cholinergic signaling can enhance glucose-stimulated C-peptide release. oup.com |
Table 3: Proteins Involved in C-Peptide Vesicular Exocytosis
| Protein Family | Key Proteins | Role in Exocytosis |
|---|---|---|
| Rab Proteins | Rab3A, Rab27A | Regulate tethering of secretory vesicles to the plasma membrane. nih.gov |
| SNARE Proteins | VAMP2 (v-SNARE), Syntaxin-1/4, SNAP-23/25 (t-SNAREs) | Mediate the fusion of the secretory vesicle with the plasma membrane, forming the core fusion complex. spandidos-publications.commdpi.com |
Glucose-Dependent Modulation of Release
The primary stimulus for the release of C-peptide, in parallel with insulin, is an elevation in blood glucose levels. nih.gov This glucose-dependent secretion is a cornerstone of metabolic regulation. Following the transport of glucose into the pancreatic β-cell, its metabolism leads to an increase in the intracellular ratio of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). This shift in the cellular energy state triggers the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane.
The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions (Ca2+) into the cell is the critical trigger for the exocytosis of secretory granules containing both insulin and C-peptide. nih.gov Therefore, the rate of C-peptide release is directly modulated by the prevailing plasma glucose concentration, providing a real-time indicator of β-cell secretory activity in response to glycemic changes.
Influence of Other Secretagogues (e.g., Amino Acids, Glucagon)
While glucose is the principal regulator, other substances, known as secretagogues, also modulate C-peptide release from pancreatic β-cells. nih.gov
Amino Acids: Certain amino acids, particularly those derived from dietary protein, can stimulate insulin and C-peptide secretion. diabetesjournals.org Arginine, for example, is a potent stimulator. diabetesjournals.org Unlike glucose, which requires metabolic processing to initiate secretion, arginine is electrogenically transported into the β-cell, causing membrane depolarization directly and thereby triggering the release of insulin and C-peptide. diabetesjournals.org Combinations of amino acids at physiological concentrations, or high concentrations of individual amino acids, are effective in provoking C-peptide release. diabetesjournals.org Meals rich in protein have been demonstrated to induce a higher C-peptide response compared to meals with other macronutrient compositions, even with similar blood glucose responses. nih.gov
Glucagon: Glucagon, a hormone produced by pancreatic α-cells, also stimulates C-peptide secretion. nih.govdiabetesjournals.org This stimulation occurs pharmacologically and acutely, independent of glucose levels. nih.gov The glucagon stimulation test (GST) is a widely used method to assess residual β-cell function by measuring the C-peptide response to an intravenous administration of glucagon. nih.govdiabetesjournals.org In healthy individuals, a glucagon challenge elicits a rapid and significant increase in C-peptide concentration. diabetesjournals.orgnih.gov
| Secretagogue | Mechanism of Action | Effect on C-Peptide Release | References |
|---|---|---|---|
| Glucose | Metabolism increases intracellular ATP/ADP ratio, leading to KATP channel closure, membrane depolarization, and Ca2+ influx. | Primary and dose-dependent stimulation. | nih.govnih.gov |
| Amino Acids (e.g., Arginine) | Directly cause membrane depolarization through electrogenic transport. | Potent stimulation, particularly in combination or at high concentrations. | diabetesjournals.orgdiabetesjournals.org |
| Glucagon | Pharmacological stimulation, independent of ambient glucose levels. | Acute and rapid stimulation. | nih.govdiabetesjournals.org |
Hormonal and Paracrine Regulation in Pancreatic Islet Models
The pancreatic islets are complex micro-organs where different endocrine cell types are in close proximity, allowing for local regulation through paracrine signaling. nih.gov This intricate network of cellular communication fine-tunes the secretion of islet hormones, including C-peptide (via insulin secretion).
Somatostatin (B550006): Produced by the δ-cells within the islets, somatostatin acts as a potent inhibitor of both insulin and glucagon secretion. nih.govclevelandclinic.orgnih.gov It exerts its effect by binding to somatostatin receptors on β-cells and α-cells, leading to a decrease in hormone release. clevelandclinic.orgnih.gov The infusion of somatostatin has been shown to suppress C-peptide levels significantly. diabetesjournals.org This inhibitory action is a key component of the negative feedback loops that regulate islet hormone secretion.
Glucagon-Like Peptide-1 (GLP-1): GLP-1 is an incretin hormone that potentiates glucose-stimulated insulin secretion. frontiersin.org While traditionally viewed as a hormone released from intestinal L-cells, there is growing evidence for local production of GLP-1 within pancreatic α-cells. frontiersin.orgdiabetesjournals.org This locally produced GLP-1 can act in a paracrine manner on adjacent β-cells, enhancing their sensitivity to glucose and thereby increasing insulin and C-peptide release. frontiersin.org The effect of GLP-1 is dependent on the presence of glucose. nih.gov Studies have shown that GLP-1 receptor agonists lead to increased C-peptide concentrations, highlighting the therapeutic potential of targeting this pathway. diabetesjournals.orgdiabetesjournals.orgnih.gov
Intra-islet Crosstalk: The architecture of human islets, with α, β, and δ cells intermingled, facilitates complex paracrine interactions. nih.gov For instance, insulin secreted from β-cells can inhibit glucagon release from α-cells. frontiersin.org Conversely, products from α-cells, like glucagon and GLP-1, can stimulate β-cell secretion. frontiersin.org Other substances released within the islet, such as ATP and GABA, have also been implicated in this local regulatory network. physiology.org This intricate web of signaling ensures a tightly controlled and coordinated response to metabolic demands.
| Regulator | Source Cell | Effect on β-Cell (C-Peptide Release) | Mechanism | References |
|---|---|---|---|---|
| Somatostatin | δ-cells | Inhibition | Binds to somatostatin receptors on β-cells, suppressing insulin/C-peptide exocytosis. | diabetesjournals.orgnih.govclevelandclinic.org |
| Glucagon-Like Peptide-1 (GLP-1) | Intestinal L-cells, Pancreatic α-cells | Potentiation (glucose-dependent) | Acts on GLP-1 receptors on β-cells to enhance glucose-stimulated insulin secretion. | frontiersin.orgdiabetesjournals.org |
| Glucagon | α-cells | Stimulation | Acts as a secretagogue, directly stimulating insulin/C-peptide release. | diabetesjournals.orgfrontiersin.org |
| Insulin | β-cells (Autocrine/Paracrine) | Inhibition (on α-cells) | Acts on insulin receptors on α-cells to suppress glucagon secretion. | frontiersin.org |
Molecular and Cellular Mechanisms of C Peptide 1 35 Human Action
C-Peptide (1-35) (human) Binding Interactions with Cellular Components
The biological activity of C-peptide is initiated by its interaction with the cell surface. Research indicates that C-peptide binds to a variety of cell types, including renal tubular cells, endothelial cells, and fibroblasts, suggesting the presence of specific binding sites or receptors. researchgate.netnih.gov This binding is crucial for initiating the downstream signaling events that mediate the physiological effects of C-peptide.
Studies utilizing fluorescence correlation spectroscopy have demonstrated that fluorescently labeled C-peptide specifically binds to the cell membranes of several human cell types. pnas.org This binding is saturable, with full saturation occurring at low nanomolar concentrations. nih.govpnas.org Scatchard analysis of C-peptide binding to human renal tubular cells revealed a high-affinity binding process with an association constant (Kass) greater than 3.3 × 10⁹ M⁻¹ pnas.org. The dissociation of C-peptide from these cells is a slow process, with a calculated dissociation rate constant of 4.5 × 10⁻⁴ s⁻¹ pnas.org. The binding kinetics of C-peptide to human cell membranes suggest a complex interaction that may involve multiple membrane-bound proteins. researchgate.net
| Parameter | Value | Cell Type | Method |
|---|---|---|---|
| Association Constant (Kass) | > 3.3 × 10⁹ M⁻¹ | Human Renal Tubular Cells | Fluorescence Correlation Spectroscopy |
| Dissociation Rate Constant (k_off) | 4.5 × 10⁻⁴ s⁻¹ | Human Renal Tubular Cells | Fluorescence Correlation Spectroscopy |
| Saturation Concentration | Low nanomolar | Various human cell types | Fluorescence Correlation Spectroscopy |
The identity of the C-peptide receptor remains a subject of ongoing investigation and debate. Early evidence suggested the involvement of a G protein-coupled receptor (GPCR), as pretreatment of cells with pertussis toxin, which inactivates certain G proteins, was found to abolish C-peptide binding. nih.govpnas.org This led to the hypothesis that C-peptide exerts its effects through a specific GPCR.
The orphan receptor GPR146 has been identified as a potential candidate for the C-peptide receptor. nih.govbioscientifica.com Studies in KATOIII cells, a human gastric carcinoma cell line, have shown that C-peptide can induce the internalization of GPR146 and that knockdown of GPR146 reduces C-peptide-induced signaling. bioscientifica.com Furthermore, co-localization of C-peptide and GPR146 has been observed on the membranes of these cells. bioscientifica.com
| Evidence For GPR146 as C-Peptide Receptor | Evidence Against GPR146 as C-Peptide Receptor |
|---|---|
| Identified as a putative receptor for proinsulin C-peptide. nih.gov | No significant intracellular response to C-peptide in CHO-K1 cells expressing GPR146. nih.govresearchgate.net |
| Knockdown of GPR146 reduces C-peptide-induced cFos expression in KATOIII cells. bioscientifica.com | No internalization of C-peptide observed in fluorescence microscopy studies with GPR146-expressing cells. nih.govresearchgate.net |
| C-peptide induces internalization of GPR146 in KATOIII cells. bioscientifica.com | |
| Punctate colocalization observed between C-peptide and GPR146 on KATOIII cell membranes. bioscientifica.com |
The binding of C-peptide to cell membranes is stereospecific. Studies have shown that a non-native D-enantiomer of C-peptide (d-C-peptide) does not compete with the naturally occurring L-enantiomer for binding to cell surfaces. pnas.org Similarly, a scrambled version of C-peptide, which has the same amino acid composition but a random sequence, also fails to displace bound C-peptide. pnas.org This demonstrates that the specific three-dimensional structure and amino acid sequence of native C-peptide are critical for its recognition and binding to its cellular targets.
Competitive binding studies have revealed that the C-terminal region of C-peptide is crucial for its interaction with cell membranes. The C-terminal pentapeptide and hexapeptide fragments of C-peptide can effectively displace the full-length C-peptide from its binding sites. pnas.orgnih.govnih.gov These fragments have also been shown to elicit biological effects similar to the intact molecule, such as improving erythrocyte deformability in patients with type 1 diabetes. nih.govnih.gov In contrast, a middle fragment of C-peptide (residues 11-19) does not exhibit these effects. nih.govnih.gov These findings indicate that the primary binding determinant of C-peptide resides within its C-terminal sequence.
Intracellular Signaling Cascades Activated by C-Peptide (1-35) (human)
Following its binding to the cell surface, C-peptide activates a number of intracellular signaling pathways. These cascades are responsible for mediating the diverse physiological effects attributed to the peptide.
A key signaling mechanism of C-peptide involves the activation of calcium-dependent pathways. The binding of C-peptide to its putative receptor, likely a GPCR, leads to the activation of phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol and leading to an increase in the intracellular Ca²⁺ concentration. nih.govnih.govwikipedia.org This elevation in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC). nih.gov The activation of these calcium-dependent signaling pathways is essential for many of the downstream effects of C-peptide. nih.govresearchgate.net
Modulation of Na+/K+-ATPase Activity and Downstream Effects
C-peptide (1-35) (human), hereafter referred to as C-peptide, exerts significant influence on the activity of Na+/K+-ATPase, an essential membrane-bound enzyme responsible for maintaining cellular ion gradients. In various cell types, particularly those implicated in diabetic complications, C-peptide has been shown to stimulate Na+/K+-ATPase activity. This effect is not indirect; studies have demonstrated that incubating red blood cells from diabetic patients with C-peptide at physiological concentrations leads to an increase in Na+/K+-ATPase activity nih.gov. Similarly, in isolated rat renal proximal tubules and the medullary thick ascending limb, C-peptide stimulates Na+/K+-ATPase activity in a dose-dependent manner nih.gov.
The mechanism underlying this stimulation involves complex signaling cascades. In human renal tubular cells (HRTCs), C-peptide's effect on Na+/K+-ATPase is dependent on both Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govlu.se. Specifically, C-peptide has been found to stimulate the phosphorylation of the Na+/K+-ATPase α-subunit on threonine-proline amino acid motifs, which are recognized substrates for ERK1/2, a key component of the MAPK pathway lu.se. This phosphorylation event is a crucial step in the activation of the sodium pump. The activation of PKC, particularly the PKC-α isoform, is also integral to this process in certain tissues like the rat medullary thick ascending limb scispace.com.
Furthermore, C-peptide's stimulation of Na+/K+-ATPase involves the translocation of the enzyme's α1 and β1 subunits from endosomal compartments to the basolateral membrane, thereby increasing the number of active pump units at the cell surface lu.se. This entire process, from signaling pathway activation to subunit translocation and increased enzyme activity, can be blocked by inhibitors of MEK1/2 (such as PD98059) and PKC (like GF109203X), confirming the essential roles of these pathways lu.se. The downstream effects of this modulation are significant, as impaired Na+/K+-ATPase activity is linked to the pathogenesis of diabetic complications like neuropathy and nephropathy nih.gov. By restoring this enzyme's function, C-peptide may help ameliorate these conditions nih.govnih.gov.
Table 1: Effect of C-Peptide on Na+/K+-ATPase Activity in Different In Vitro Models
| Cell Type/Tissue | C-Peptide Concentration | Observed Effect | Signaling Pathway Implicated | Reference |
|---|---|---|---|---|
| Human Renal Tubular Cells (HRTCs) | 5 nM | 40% increase in 86Rb+ uptake | ERK1/2, PKC | lu.se |
| Human Renal Tubular Cells (HRTCs) | 1 nM | Increased Na,K-ATPase α1-subunit protein expression and 86Rb+ uptake | PKC, MAP kinase | nih.gov |
| Rat Medullary Thick Ascending Limb (MTAL) | Physiological concentrations | Stimulation of Na+,K+-ATPase activity | PKC-α | scispace.com |
| Diabetic Red Blood Cells | Physiological concentrations | Increase of Na+,K+-ATPase activity | Not specified | nih.gov |
Regulation of Endothelial Nitric Oxide Synthase (eNOS) Activity and Expression
C-peptide plays a crucial role in vascular homeostasis through its regulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels nih.govfrontiersin.org. NO is a potent vasodilator and has anti-inflammatory and anti-proliferative properties mdpi.com. In vitro studies using rat aortic endothelial cells have shown that stimulation with C-peptide can double NO production within three hours nih.gov. This increase is directly attributable to the enhancement of both eNOS activity and expression nih.gov.
The molecular mechanism for this upregulation involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) nih.gov. C-peptide induces rapid phosphorylation and activation of ERK (also known as p44/42MAPK) nih.gov. The subsequent increase in NO production and eNOS protein levels is abrogated when cells are pretreated with an ERK inhibitor, PD98059, demonstrating the ERK-dependent nature of this process nih.gov. C-peptide's action leads to an increase in eNOS mRNA and protein content, an effect that is sensitive to the transcription inhibitor actinomycin (B1170597) D, indicating that C-peptide upregulates eNOS at the level of gene transcription nih.gov. This specific binding of C-peptide to endothelial cells initiates intracellular signaling that results in increased eNOS transcription and activity, highlighting its potential role in maintaining endothelial function nih.govresearchgate.netscirp.org.
Involvement of Mitogen-Activated Protein Kinases (MAPK) Pathway (e.g., ERK1/2)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central component of C-peptide's mechanism of action in various cell types frontiersin.orgnih.gov. C-peptide binding to its putative G-protein-coupled receptor initiates a cascade of intracellular events leading to the activation of specific MAPK family members, particularly ERK1/2 and, in some cases, JNK nih.govresearchgate.net.
In human renal tubular cells, C-peptide leads to a concentration- and time-dependent increase in the phosphorylation of ERK1/2 nih.gov. This activation is mediated through the upstream activation of phospholipase C and specific protein kinase C (PKC) isoforms, namely PKC-delta and PKC-epsilon nih.gov. The entire signaling cascade is sensitive to pertussis toxin, which points to the involvement of a Gi/o type G-protein-coupled receptor nih.govresearchgate.net. The use of MEK1/2 inhibitors, such as PD98059, effectively blocks the C-peptide-induced phosphorylation of ERK1/2, confirming the pathway's sequence nih.gov.
The activation of the ERK1/2 pathway by C-peptide is not limited to renal cells. In rat aortic endothelial cells, C-peptide-induced ERK activation is essential for the upregulation of eNOS and subsequent NO production nih.gov. This pathway plays a critical role in mediating the beneficial effects of C-peptide on vascular function nih.gov. The modulation of the ERK1/2 signaling pathway by C-peptide leads to the phosphorylation of various transcription factors that regulate important cellular processes such as proliferation, growth, and survival researchgate.net.
Phosphatidylinositol-3 Kinase (PI3K) Pathway Modulation
The Phosphatidylinositol-3 Kinase (PI3K) pathway is another critical signaling route influenced by C-peptide nih.govnih.gov. Activation of this pathway is observed in multiple cell types, including fibroblasts, myoblasts, and renal tubular cells, following C-peptide stimulation nih.gov. The binding of C-peptide to the cell surface initiates intracellular signals that lead to increased PI3K activity nih.gov.
The PI3K pathway is known to play a significant role in cell survival, proliferation, and metabolism nih.gov. In the context of C-peptide signaling, the activation of PI3K and its downstream effector, Akt (also known as Protein Kinase B), is a key event researchgate.netnih.gov. C-peptide has been shown to enhance the phosphorylation of tyrosine residues on the insulin (B600854) receptor substrate-1 (IRS-1), which in turn promotes the induction of PI3K and Akt researchgate.net. The activation of Akt by C-peptide can lead to various metabolic effects, including the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby stimulating glucose uptake by cells researchgate.net.
The modulation of the PI3K/Akt pathway is also linked to the anti-apoptotic effects of C-peptide. By activating this pathway, C-peptide can help protect cells from programmed cell death induced by various stressors nih.gov.
Table 2: Overview of C-Peptide's Influence on Key Signaling Pathways
| Signaling Pathway | Key Mediators | Upstream Activators | Downstream Effects | Reference |
|---|---|---|---|---|
| MAPK | ERK1/2, JNK | G-protein-coupled receptor, PLC, PKC | eNOS expression, Na+/K+-ATPase activity, Regulation of transcription factors | nih.govnih.gov |
| PI3K | PI3K, Akt/PKB | G-protein-coupled receptor, IRS-1 | Glucose uptake (GLUT4 translocation), Anti-apoptotic effects | nih.govresearchgate.netnih.gov |
| NF-κB | IκB, NF-κB | PKC | Regulation of inflammatory gene expression (e.g., COX-2) | nih.gov |
Nuclear Factor-κB (NF-κB) Pathway Regulation
C-peptide exhibits a dual role in the regulation of the Nuclear Factor-κB (NF-κB) pathway, a key transcription factor involved in inflammatory responses and cell survival nih.govnih.gov. On one hand, C-peptide has been shown to possess anti-inflammatory properties by downregulating NF-κB activation frontiersin.orgnih.gov. In U-937 monocytes stimulated with high glucose, C-peptide significantly reduces the secretion of inflammatory factors, an effect attributed to the inhibition of excessive reactive oxygen species (ROS) production and subsequent reduction in NF-κB activation frontiersin.org.
Conversely, in other cellular contexts, C-peptide can activate the NF-κB pathway to regulate the expression of specific genes. In Swiss 3T3 fibroblasts, a physiological concentration of 1 nM C-peptide was found to increase the expression of cyclooxygenase-2 (COX-2), an inflammatory enzyme nih.gov. This effect was mediated through the activation of a PKC/IκB/NF-κB signaling pathway, involving the phosphorylation and degradation of IκB, the inhibitor of NF-κB nih.gov. In neuroblastoma cells, C-peptide treatment enhanced the expression and translocation of NF-κB, which in turn led to the expression of the anti-apoptotic protein Bcl-2 nih.gov. This suggests that C-peptide's regulation of the NF-κB pathway is context-dependent and can lead to either pro-inflammatory or anti-apoptotic outcomes depending on the cell type and conditions.
Influence on Other Transcription Factors (e.g., CREB, ATF1)
Beyond NF-κB, C-peptide also influences the activity of other transcription factors, such as the cAMP response element-binding protein (CREB) nih.gov. CREB is a ubiquitous transcription factor that plays a role in various cellular processes, including proliferation, differentiation, and survival nih.govnih.gov. In vitro studies using gel mobility shift assays have demonstrated the binding of CREB to the cAMP response element (CRE) in cells treated with C-peptide nih.gov. This indicates that C-peptide can activate signaling pathways that lead to the activation of CREB, enabling it to bind to DNA and regulate the transcription of its target genes nih.gov. While the specific genes regulated by this C-peptide-induced CREB activity have not been fully elucidated in all contexts, it points to another layer of transcriptional control exerted by this peptide nih.gov. Information regarding the direct influence of C-peptide on Activating Transcription Factor 1 (ATF1), a member of the same family as CREB, is less established in the currently available literature.
Effects on Cellular Processes in In Vitro Research Models
In vitro research has been instrumental in elucidating the diverse effects of C-peptide on various cellular processes. A prominent effect is its anti-apoptotic action. C-peptide has been shown to protect various cell types, including endothelial and neuroblastoma cells, from apoptosis by inhibiting the activation of caspase-3 and enhancing the expression of the anti-apoptotic protein Bcl-2 nih.gov. Furthermore, in pancreatic islet cells exposed to high glucose concentrations, exogenous C-peptide can reduce apoptosis frontiersin.org. It also mitigates apoptosis in vascular endothelial cells by downregulating the activation of the transcription factor p53 and the mitochondrial adaptor protein p66, which are induced by high glucose frontiersin.org.
C-peptide also exhibits significant anti-inflammatory effects in vitro. It can attenuate the secretion of inflammatory cytokines such as IL-6 and IL-8 from monocytes under high glucose conditions frontiersin.org. This is linked to its ability to inhibit the excessive production of reactive oxygen species (ROS), thereby reducing the activation of the pro-inflammatory transcription factor NF-κB frontiersin.org.
In addition to its anti-apoptotic and anti-inflammatory roles, C-peptide influences other cellular functions. It has been shown to inhibit the high glucose-induced proliferation and migration of vascular smooth muscle cells, a process relevant to the development of atherosclerotic lesions nih.gov. These in vitro findings underscore the multifaceted nature of C-peptide's biological activity at the cellular level, providing a mechanistic basis for its observed physiological effects.
Table 3: Summary of C-Peptide's Effects on Cellular Processes in In Vitro Models
| Cellular Process | Cell Type/Model | Key Findings | Reference |
|---|---|---|---|
| Apoptosis | Pancreatic Islet Cells | Diminished apoptosis induced by high glucose. | frontiersin.org |
| Apoptosis | Vascular Endothelial Cells | Downregulated p53 and p66 activation, reducing apoptosis. | frontiersin.org |
| Apoptosis | Endothelial and Neuroblastoma Cells | Inhibited caspase-3 activation and enhanced Bcl-2 expression. | nih.gov |
| Inflammation | U-937 Monocytes | Attenuated secretion of IL-6 and IL-8 under high glucose. | frontiersin.org |
| Cell Proliferation and Migration | Vascular Smooth Muscle Cells | Inhibited high glucose-induced proliferation and migration. | nih.gov |
| Nitric Oxide Production | Rat Aortic Endothelial Cells | Doubled NO production through increased eNOS expression. | nih.gov |
Regulation of Cell Proliferation and Migration (e.g., Endothelial Cells, Vascular Smooth Muscle Cells, Renal Cells)
C-Peptide (1-35) (human) exhibits complex and sometimes contradictory effects on cell proliferation and migration, which appear to be dependent on the cell type and the surrounding microenvironment. In the context of vascular health, C-peptide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and neointima formation. frontiersin.orgnih.gov Conversely, some studies have reported that C-peptide can stimulate the proliferation of endothelial cells, which could be beneficial for vascular repair. e-dmj.org
In renal cells, C-peptide's influence on proliferation and migration is linked to its ability to modulate signaling pathways such as the transforming growth factor-beta (TGF-β)/Smad pathway, which is involved in renal fibrosis. frontiersin.org The peptide has been found to alleviate histological damage in the kidneys, including glomerular hypertrophy and tubular interstitial inflammation. frontiersin.org
| Cell Type | Effect of C-Peptide (1-35) (human) on Proliferation | Effect of C-Peptide (1-35) (human) on Migration | Key Signaling Pathways Involved |
| Endothelial Cells | Stimulatory e-dmj.org | Induces migration scirp.org | Extracellular signal-regulated kinases (ERK) scirp.org |
| Vascular Smooth Muscle Cells | Inhibitory frontiersin.orgnih.gov | Inhibitory frontiersin.org | Mitogen-activated protein kinase (MAPK) nih.gov |
| Renal Cells | Modulatory (protective against hypertrophy) frontiersin.org | Not extensively documented | TGF-β/Smad, Protein Kinase C (PKC), ERK, c-Jun amino-terminal kinase (JNK), Peroxisome proliferator-activated receptor-gamma (PPAR-γ), PI-3k frontiersin.org |
Modulation of Apoptosis and Cell Survival Pathways
C-Peptide (1-35) (human) demonstrates significant anti-apoptotic and pro-survival properties in various cell types, particularly in the context of high glucose-induced cellular stress. nih.govnih.gov It can protect vascular endothelial cells from apoptosis by downregulating the activation of the transcription factor p53 and the mitochondrial adaptor protein P66. nih.gov Furthermore, C-peptide has been shown to inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and enhance the expression of the anti-apoptotic protein Bcl-2 in endothelial and neuroblastoma cells. nih.gov
The protective mechanism also involves the inhibition of reactive oxygen species (ROS)-mediated activation of transglutaminase 2, which plays a role in hyperglycemia-induced endothelial apoptosis. nih.govnih.gov By mitigating these apoptotic signals, C-peptide contributes to the maintenance of vascular integrity and function. nih.gov
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation
A crucial aspect of C-Peptide (1-35) (human)'s cytoprotective effects is its ability to function as an antioxidant by modulating the production of reactive oxygen species (ROS). nih.govresearchgate.net It can directly reduce the generation of ROS in endothelial cells. nih.gov One of the key mechanisms is the inhibition of NADPH oxidase, a major source of cellular ROS, which is often activated by high glucose levels. nih.govnih.gov
C-peptide also helps restore the activity of the mitochondrial electron transport chain, further curtailing excessive ROS production. nih.gov By limiting oxidative stress, C-peptide protects cells from DNA damage, lipid peroxidation, and protein carbonylation. researchgate.net This antioxidant activity is fundamental to its anti-inflammatory and anti-apoptotic functions. nih.govresearchgate.net
Anti-inflammatory Actions at the Cellular Level (e.g., Cytokine Modulation, Adhesion Molecule Expression)
C-Peptide (1-35) (human) exerts potent anti-inflammatory effects at the cellular level. nih.gov It has been shown to significantly reduce the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Macrophage Inflammatory Protein-1alpha (MIP-1α), and Macrophage Inflammatory Protein-1beta (MIP-1β), from monocytes stimulated under high glucose conditions. frontiersin.orgresearchgate.net
Furthermore, C-peptide can downregulate the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and P-selectin on the surface of endothelial cells. nih.govnih.gov This reduction in adhesion molecules diminishes the interaction between leukocytes and the endothelium, a critical step in the inflammatory process and the development of atherosclerosis. nih.govfrontiersin.org The anti-inflammatory actions of C-peptide are also mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. frontiersin.orgnih.gov
| Inflammatory Mediator | Effect of C-Peptide (1-35) (human) | Cell Type(s) |
| Cytokines (IL-6, IL-8, MIP-1α, MIP-1β) | Decreased secretion frontiersin.orgresearchgate.net | Monocytes frontiersin.orgresearchgate.net |
| Adhesion Molecules (ICAM-1, VCAM-1, P-selectin) | Decreased expression nih.govnih.gov | Endothelial cells nih.govnih.gov |
| Transcription Factors (NF-κB, AP-1) | Reduced activation/expression nih.govfrontiersin.org | Endothelial cells, Lung tissue nih.govfrontiersin.org |
Physiological Roles and Systemic Effects of C Peptide 1 35 Human in Pre Clinical Research Models
Microvascular System Research in Animal Models
Pre-clinical research in animal models of type 1 diabetes has demonstrated that C-peptide administration can significantly influence microvascular blood flow. In several studies, C-peptide has been shown to improve blood flow in various tissues, including nerve and renal tissues. nih.gov For instance, in streptozotocin-induced diabetic rats, C-peptide supplementation has been observed to enhance endoneurial blood flow and vascular conductance. nih.gov One study noted improvements of 57% and 66% in these parameters, respectively. nih.gov This restoration of blood flow was associated with improvements in both motor and sensory nerve conduction velocities. nih.gov
Furthermore, research on isolated rat kidneys has shown that C-peptide supplementation can increase microvascular blood flow and promote the recruitment of capillaries. nih.gov In contrast, some studies have reported that C-peptide can reduce the diabetes-induced increase in blood flow in specific vascular beds, such as the anterior uvea and retina, in diabetic rats. nih.gov This suggests that C-peptide may play a role in normalizing microvascular perfusion in states of dysregulated blood flow. The mechanism behind these effects is thought to involve the stimulation of Na+,K+-ATPase and the endothelial release of nitric oxide. nih.gov
Table 1: Effects of C-Peptide on Microvascular Blood Flow in Diabetic Animal Models
| Animal Model | Tissue/Organ | Observed Effect on Blood Flow | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Sciatic nerve (endoneurial) | ▲ Increased by 57% | nih.gov |
| Streptozotocin-induced diabetic rats | Anterior uvea, retina | ▼ Reduced diabetes-induced increase | nih.gov |
| Isolated rat kidneys | Kidney | ▲ Increased microvascular blood flow and capillary recruitment | nih.gov |
| Streptozotocin-induced diabetic rats | Skeletal muscle arterioles | Arteriolar dilation | nih.gov |
C-peptide has been shown to modulate endothelial function in animal models of diabetes, primarily through its anti-inflammatory and anti-apoptotic effects. wustl.edunih.gov In diabetic mice, C-peptide administration has been found to prevent hyperglycemia-induced endothelial apoptosis in the aorta, heart, and kidneys. nih.govnih.gov This protective effect is mediated, at least in part, by the inhibition of reactive oxygen species (ROS) generation and the subsequent activation of transglutaminase 2, an enzyme involved in apoptosis. nih.govnih.gov
Furthermore, C-peptide has been demonstrated to improve endothelial function by enhancing the production of nitric oxide (NO), a key vasodilator. nih.govfrontiersin.org This is achieved through the activation of endothelial nitric oxide synthase (eNOS). nih.govfrontiersin.org Studies in human aortic endothelial cells have shown that C-peptide can reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and the secretion of inflammatory chemokines in a high-glucose environment. nih.gov In diabetic rats, C-peptide treatment has been shown to attenuate the overexpression of von Willebrand factor in the aortic intima, further indicating its beneficial effects on the endothelium.
Table 2: Modulation of Endothelial Function by C-Peptide in Animal Models
| Animal Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Streptozotocin (B1681764) diabetic mice | Prevention of endothelial cell apoptosis in aorta, heart, and kidney | Inhibition of ROS-mediated transglutaminase 2 activation | nih.gov |
| Diabetic mice | Improved endothelial function | Activation of eNOS and increased NO production | nih.govfrontiersin.org |
| Diabetic rats | Attenuated von Willebrand factor overexpression in aortic intima | Not specified | |
| Human aortic endothelial cells (in vitro) | Reduced expression of VCAM-1 and inflammatory chemokines | Not specified | nih.gov |
Studies in diabetic animal models have indicated that C-peptide can mitigate increases in vascular permeability, a hallmark of diabetic microvascular complications. nih.govoup.com In diabetic mice, intradermal and intravitreal injections of C-peptide have been shown to prevent vascular endothelial growth factor (VEGF)-induced vascular leakage. oup.comresearchgate.net This effect is believed to be mediated by the inhibition of ROS-mediated intracellular events. oup.com
Specifically, C-peptide has been found to prevent the extravasation of FITC-dextran in the retinas of diabetic mice, a measure of vascular leakage. oup.comresearchgate.net This protective effect was comparable to that observed with anti-VEGF antibodies and ROS scavengers. oup.com The underlying mechanism involves the inhibition of VEGF-induced stress fiber formation and the preservation of adherens junction integrity in endothelial cells. nih.govoup.com These findings suggest a therapeutic potential for C-peptide in preventing conditions such as diabetic retinopathy, which are characterized by increased microvascular permeability. oup.com
Table 3: Impact of C-Peptide on Vascular Permeability in Diabetic Animal Models
| Animal Model | Method of Induction | Key Finding | Reference |
|---|---|---|---|
| Streptozotocin diabetic mice | Intradermal injection of VEGF | Prevention of VEGF-induced vascular leakage | oup.com |
| Streptozotocin diabetic mice | Intravitreal injection | Prevention of FITC-dextran extravasation in the retina | oup.comresearchgate.net |
| Human umbilical vein endothelial cells (HUVECs) (in vitro) | VEGF stimulation | Inhibition of stress fiber formation and preservation of adherens junction integrity | nih.govoup.com |
Renal System Research in Animal Models
In animal models of diabetes, C-peptide has been shown to have beneficial effects on glomerular function and to normalize the glomerular filtration rate (GFR). nih.govnih.gov Diabetic rats often exhibit glomerular hyperfiltration, an early sign of diabetic nephropathy, which C-peptide administration has been shown to prevent. nih.govnih.gov In one study, the GFR in diabetic placebo-treated rats was significantly higher than in normal rats, while the GFR in C-peptide-treated diabetic rats was not significantly different from normal. nih.gov
C-peptide also appears to prevent glomerular hypertrophy and reduce urinary albumin excretion in diabetic rats. nih.govnih.gov The glomerular volume in diabetic placebo-treated rats was found to be 32% larger than in C-peptide-treated diabetic rats. nih.gov Furthermore, C-peptide treatment has been associated with a decrease in urinary albumin excretion, a marker of glomerular damage. nih.govnih.govresearchgate.net These effects are thought to be mediated, in part, by the suppression of transforming growth factor-beta1 (TGF-β1) expression and the subsequent reduction in type IV collagen production in glomeruli. nih.govresearchgate.net
Table 4: Effects of C-Peptide on Glomerular Function in Diabetic Animal Models
| Animal Model | Parameter Measured | Effect of C-Peptide Treatment | Reference |
|---|---|---|---|
| Streptozotocin diabetic rats | Glomerular Filtration Rate (GFR) | Prevention of hyperfiltration | nih.gov |
| Streptozotocin diabetic rats | Glomerular Volume | Prevention of hypertrophy | nih.gov |
| Streptozotocin diabetic rats | Urinary Albumin Excretion | ▼ Decreased | nih.gov |
| Streptozotocin diabetic mice | Urinary Albumin Excretion | ▼ Decreased by 40.7% | nih.govresearchgate.net |
| Streptozotocin diabetic mice | Glomerular TGF-β1 expression | ▼ Suppressed by 36.6% | nih.govresearchgate.net |
| Streptozotocin diabetic mice | Glomerular (alpha3)IV collagen transcript level | ▼ Inhibited upregulation by 45-70% | nih.govresearchgate.net |
Research has indicated that C-peptide can positively influence the function of renal tubular cells in the context of diabetes. nih.gov One of the key mechanisms is the stimulation of Na+,K+-ATPase activity in these cells. nih.gov This enzyme is crucial for maintaining cellular sodium and potassium gradients, which are essential for proper tubular function. In diabetic animal models, C-peptide supplementation has been shown to improve renal function, leading to reduced urinary sodium waste. nih.gov
In vitro studies using cultured kidney proximal tubular cells have shown that C-peptide can reverse the morphological changes induced by TGF-β1, a key mediator of renal fibrosis. nih.gov C-peptide was found to counteract the TGF-β1-induced transformation of epithelial cells to a fibroblast-like phenotype, a process known as epithelial-mesenchymal transition (EMT), which is a critical step in the development of renal fibrosis. nih.gov This effect was associated with the restoration of E-cadherin expression, an epithelial marker. nih.gov These findings suggest that C-peptide may have a renoprotective role by preserving the integrity and function of renal tubular cells. nih.gov
Table 5: Effects of C-Peptide on Renal Tubular Cell Function
| Model System | Key Finding | Potential Mechanism | Reference |
|---|---|---|---|
| Diabetic rats | Improved renal function and reduced urinary sodium wasting | Stimulation of Na+,K+-ATPase activity | nih.gov |
| Cultured kidney proximal tubular cells | Reversal of TGF-β1-induced morphological changes | Inhibition of epithelial-mesenchymal transition | nih.gov |
| Cultured kidney proximal tubular cells | Restoration of E-cadherin expression | Preservation of epithelial phenotype | nih.gov |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| C-Peptide (1-35) (human) |
| FITC-dextran |
| Nitric oxide |
| Reactive oxygen species (ROS) |
| Streptozotocin |
| Transforming growth factor-beta1 (TGF-β1) |
Nervous System Research in Animal Models
In animal models of type 1 diabetes, C-peptide administration has been shown to improve peripheral nerve function and ameliorate structural abnormalities. diabetesjournals.orgnih.gov Studies in streptozotocin (STZ)-induced diabetic mice demonstrated that after five months, the animals exhibited significant slowing of both motor and sensory nerve conduction, which was prevented by C-peptide treatment. nih.gov The therapeutic effects are linked to the correction of diabetes-induced decreases in endoneurial blood flow and nerve Na+,K+-ATPase activity. nih.govscialert.net
Research in the spontaneously diabetic BB/Wor rat, a model for type 1 diabetes, has shown that C-peptide replacement can prevent and repair the progressive degeneration of nodes of Ranvier and paranodal regions in nerve fibers. benthamscience.com These structural improvements are associated with normalized nerve conduction velocity. scialert.net Specifically, C-peptide treatment leads to decreased paranodal swelling, reduced demyelination, and less axonal degeneration. diabetesjournals.org In STZ-diabetic mice, C-peptide administration also prevented thermal hypoalgesia and tactile allodynia, which are functional disorders related to peripheral neuropathy. nih.gov
The table below summarizes key findings on the impact of C-peptide on peripheral nerve function in animal models.
| Parameter | Animal Model | Key Findings |
|---|---|---|
| Nerve Conduction Velocity (NCV) | STZ-diabetic mice | Prevented significant motor and sensory nerve conduction slowing after 20 weeks of diabetes. nih.gov |
| Nerve Structure | Diabetic animal models | Decreased paranodal swelling, demyelination, and axonal degeneration. diabetesjournals.org |
| Type 1 BB/Wor-rat | Prevents and repairs progressive degeneration of the node and paranode. benthamscience.com | |
| Sensory Function | STZ-diabetic mice | Prevented thermal hypoalgesia and tactile allodynia. nih.gov |
| Biochemical Markers | Diabetic animal models | Partially restored the reduction in nerve Na+,K+-ATPase activity. diabetesjournals.orgnih.govscialert.net |
C-peptide exerts significant influence on neurotrophic factors and the synthesis of essential neuronal proteins in preclinical models. nih.gov Its mechanism of action involves the stimulation of several transcriptional factors that regulate neurotrophic factors. nih.gov In animal models of type 1 diabetes, C-peptide has been shown to have corrective effects on the expression of neurotrophic factors such as nerve growth factor (NGF), insulin-like growth factor-1 (IGF-1), and neurotrophin-3 (NT-3), along with their respective receptors. nih.gov
These gene-regulatory effects on neurotrophic support have downstream consequences for the expression of neuroskeletal proteins, which are crucial for maintaining axonal size, integrity, and function. benthamscience.comnih.gov By correcting abnormalities in neurotrophic factors, C-peptide helps improve the synthesis of neurofilament proteins, which are major components of the axonal cytoskeleton. nih.gov This restoration of cytoskeletal proteins contributes to the prevention of axonal atrophy and degeneration observed in diabetic neuropathy models. benthamscience.com
Research in animal models has demonstrated that C-peptide plays a protective role in the central nervous system, particularly concerning cognitive functions affected by diabetes. In the spontaneously type 1 diabetic BB/Wor rat, a model that exhibits cognitive impairment, C-peptide replacement significantly prevented deficits in spatial learning and memory. diabetesjournals.orgnih.gov
This cognitive protection is associated with the prevention of hippocampal neuronal loss. benthamscience.comdiabetesjournals.org Studies have shown that in diabetic rats, there is an increase in apoptotic neuronal loss in the hippocampus, a brain region critical for learning and memory. diabetesjournals.orgscantox.com C-peptide administration was found to prevent this hippocampal apoptosis. diabetesjournals.orgnih.gov The anti-apoptotic effects of C-peptide in the hippocampus are achieved by counteracting several apoptotic triggers, including oxidative stress and impaired insulin (B600854)/IGF activities. diabetesjournals.org These findings suggest that C-peptide's insulinomimetic action is a key factor in preventing cognitive dysfunction and hippocampal neuronal damage in type 1 diabetes models. diabetesjournals.orgnih.gov
| CNS Effect | Animal Model | Key Findings |
| Spatial Learning & Memory | Spontaneously diabetic BB/Wor rat | C-peptide replacement significantly prevented deficits in spatial learning and memory. diabetesjournals.orgnih.gov |
| Hippocampal Neuronal Loss | Spontaneously diabetic BB/Wor rat | Prevented hippocampal apoptotic neuronal loss associated with cognitive impairment. benthamscience.comdiabetesjournals.org |
| Apoptotic Mechanisms | Spontaneously diabetic BB/Wor rat | Prevented oxidative stress-related apoptotic activities and partially ameliorated apoptosis mediated by impaired insulin and IGF activities. diabetesjournals.org |
Other Systemic Interactions in Research Models
In preclinical research, erythrocyte deformability, the ability of red blood cells (RBCs) to change shape under stress, is often impaired in models of type 1 diabetes. nih.gov Studies using blood samples from patients with type 1 diabetes, which serve as a research model, have shown that C-peptide can correct this abnormality. nih.gov When blood samples from diabetic patients were incubated with human C-peptide, the impaired deformability of erythrocytes was restored to near-normal levels. nih.govresearchgate.net
The mechanism for this improvement is linked to the activation of Na+,K+-ATPase in the red blood cells. nih.govnih.gov Research has demonstrated that the beneficial effect of C-peptide on RBC deformability was completely abolished when the cells were treated with ouabain (B1677812), an inhibitor of Na+,K+-ATPase. nih.govnih.gov This indicates that C-peptide's action is dependent on the stimulation of this enzyme. nih.gov Further studies have shown that the C-terminal fragments of C-peptide are also effective in improving erythrocyte deformability. nih.govnih.gov
The table below summarizes the findings from studies on C-peptide and red blood cell deformability.
| Study Focus | Model | Key Findings |
|---|---|---|
| Effect of C-peptide | Blood samples from type 1 diabetic patients | Erythrocyte deformability was impaired by 18-25% compared to controls. nih.gov |
| Incubation with C-peptide fully normalized membrane deformability. nih.govresearchgate.net | ||
| Mechanism of Action | Blood samples from type 1 diabetic patients | The effect was abolished by ouabain (a Na+,K+-ATPase inhibitor), indicating the enzyme's involvement. nih.govnih.gov |
| The effect was also abolished by EDTA, suggesting Ca2+-dependency. nih.gov |
| Active Peptide Fragments | Blood samples from type 1 diabetic patients | C-terminal penta- and hexapeptides were as effective as full-length C-peptide. nih.govnih.gov |
C-peptide has been shown to stimulate glucose transport in skeletal muscle in research models, independent of the insulin receptor. nih.gov Studies using isolated human skeletal muscle strips from healthy subjects demonstrated that C-peptide increased the rate of 3-o-methylglucose transport in a dose-dependent manner. nih.govnih.gov A similar stimulatory effect was observed in skeletal muscle specimens from patients with insulin-dependent diabetes mellitus, where C-peptide increased 3-o-methylglucose transport by 1.8-fold. nih.gov
The mechanism of C-peptide-mediated glucose transport is distinct from that of insulin. Research has confirmed that C-peptide does not bind to or activate the insulin receptor tyrosine kinase. nih.gov This suggests an alternative signaling pathway is involved. oup.com Unlike insulin-stimulated glucose transport, the effect of C-peptide is not inhibited by catecholamines, indicating a different counter-regulatory mechanism. nih.gov These findings from in vitro research models suggest C-peptide may play a role in regulating carbohydrate metabolism in skeletal muscle. nih.gov
| Research Parameter | Model | Key Findings |
| Glucose Transport | Isolated human skeletal muscle strips (healthy subjects) | C-peptide at 1.0 nmol/l and 2.5 nmol/l increased 3-o-methylglucose transport by 64%. nih.gov |
| Isolated human skeletal muscle strips (IDDM patients) | C-peptide (600 pmol/l) increased 3-o-methylglucose transport 1.8-fold. nih.gov | |
| Mechanism | Isolated human skeletal muscle strips | C-peptide did not displace insulin binding or activate insulin receptor tyrosine kinase. nih.gov |
| Counter-regulation | Isolated human skeletal muscle strips | Isoproterenol (a beta-adrenergic agonist) inhibited insulin-stimulated transport but not C-peptide-mediated transport. nih.gov |
Potential Interactions in Tissue Repair Mechanisms
In pre-clinical research, C-Peptide (1-35) (human), hereafter referred to as C-peptide, has demonstrated several beneficial effects on tissue repair mechanisms, particularly in the context of diabetes-related complications. The peptide's vasoprotective roles are central to these effects, involving the preservation of vascular function and the prevention of endothelial cell death. oup.com Research indicates that C-peptide can counteract many detrimental cellular changes induced by hyperglycemia. mdpi.com
One key mechanism is its ability to reduce endothelial cell apoptosis in hyperglycemic conditions. nih.gov This is achieved by mitigating oxidative stress through the reduction of reactive oxygen species (ROS) generation. nih.gov The pathways involved include the inhibition of protein kinase C and NADPH kinase. nih.gov By preventing ROS production, C-peptide protects against endothelial apoptosis. oup.com
Furthermore, C-peptide has been shown to improve impaired wound healing in diabetic mouse models. This improvement is attributed to its ability to inhibit inflammation and stimulate angiogenesis, the formation of new blood vessels. oup.com The peptide enhances microvascular blood flow by activating endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO), a molecule that helps relax blood vessels. oup.comfrontiersin.org Studies in diabetic rats have shown that C-peptide treatment improves sciatic nerve blood flow and vascular conductance, suggesting a role in mitigating diabetic neuropathy through NO-sensitive vascular mechanisms. oup.com
In the context of vascular damage, C-peptide helps prevent the adhesion of leukocytes to endothelial cells, an early step in the development of vascular complications. nih.gov It achieves this by decreasing the endothelial surface expression of adhesion molecules like P-selectin and intercellular adhesion molecule-1 (ICAM-1). oup.comnih.gov
| Research Model | Key Finding | Mechanism of Action |
| Human Aortic Endothelial Cells | Reduced monocyte adhesion under hyperglycemic conditions. | Anti-inflammatory properties. |
| Diabetic Mice | Improved wound healing. | Inhibition of inflammation and stimulation of angiogenesis. oup.com |
| Endothelial Cell Cultures | Reduced endothelial cell apoptosis under hyperglycemic conditions. nih.gov | Decreased generation of reactive oxygen species (ROS) via inhibition of protein kinase C and NADPH kinase. nih.gov |
| Diabetic Rats | Improved sciatic blood flow and vascular conductance. | Partially mediated through endothelial nitric oxide (NO) production. oup.com |
Immune System Modulation (e.g., Interleukin-35, Regulatory T Cells) in Research Models
C-peptide exhibits significant immunomodulatory properties in preclinical and clinical research settings, primarily characterized by its anti-inflammatory effects. A key aspect of this is its interaction with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical mediator of inflammatory responses. mdpi.com Studies have shown that C-peptide can suppress the activation of NF-κB induced by high glucose or tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation and attenuated apoptosis. nih.gov This suppression results in decreased levels of pro-inflammatory mediators, including cytokines, chemokines, and cell adhesion molecules. mdpi.com For instance, C-peptide has been found to reduce the secretion of Interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) in human aortic endothelial cells. mdpi.comfrontiersin.org
A noteworthy connection has been identified between C-peptide levels and the anti-inflammatory cytokine Interleukin-35 (IL-35). researchgate.net IL-35, a member of the IL-12 family, is secreted by regulatory T (Treg) cells and is known for its immunosuppressive properties. nih.gov Research involving patients with type 1 diabetes has revealed that individuals with remaining C-peptide production have significantly higher circulating levels of IL-35. researchgate.net
This higher IL-35 level is associated with a greater proportion of IL-35-positive Treg cells, IL-35-positive regulatory B cells, and IL-35-producing CD8+Foxp3+ cells. researchgate.net Conversely, patients with no detectable C-peptide show markedly lower concentrations of IL-35. researchgate.netnih.gov IL-35 plays a crucial role in maintaining the phenotype of Treg cells and inhibiting the differentiation of pro-inflammatory T-helper 17 cells, thereby helping to dampen autoimmune responses. researchgate.net The presence of C-peptide appears to support a more tolerogenic immune profile, partly through its association with elevated IL-35 production. researchgate.net
| Immune Component | Effect Observed in Relation to C-Peptide | Associated Mechanism |
| NF-κB | Suppression of activation in endothelial cells. mdpi.comnih.gov | Reduced generation of reactive oxygen species. nih.gov |
| Inflammatory Chemokines (e.g., IL-8, MCP-1) | Reduced secretion from endothelial cells. mdpi.comfrontiersin.org | Downstream effect of NF-κB inhibition. mdpi.com |
| Interleukin-35 (IL-35) | Higher circulating levels in C-peptide-positive individuals. researchgate.net | Associated with a higher proportion of IL-35-producing regulatory immune cells. researchgate.net |
| Regulatory T cells (Tregs) | Higher proportion of IL-35-positive Tregs in C-peptide-positive individuals. researchgate.net | IL-35 is known to be secreted by and maintain the phenotype of Treg cells. researchgate.netnih.gov |
Methodological Approaches and Research Models in C Peptide 1 35 Human Study
Analytical Techniques for C-Peptide (1-35) (human) Quantification in Research Samples
Accurate quantification of C-peptide (1-35) (human) is fundamental to understanding its physiological and pathophysiological roles. A variety of analytical techniques have been developed and are utilized in research settings to measure C-peptide concentrations in diverse biological matrices.
Immunoassays are the most common methods for quantifying C-peptide in research samples due to their high sensitivity and specificity. researchgate.net These assays utilize antibodies that specifically recognize and bind to human C-peptide.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique. Commercially available C-peptide ELISA kits are designed for the quantification of human C-peptide in serum, plasma, and urine. mercodia.comabcam.com These are typically sandwich ELISAs where a capture antibody is pre-coated onto a microplate. thermofisher.com Samples and standards are added, and the C-peptide binds to the immobilized antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on the C-peptide is then added, forming a "sandwich". thermofisher.com The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of C-peptide present. thermofisher.comsigmaaldrich.com These assays are designed to have high specificity for human C-peptide with minimal cross-reactivity to insulin (B600854) or proinsulin. mercodia.com
Electrochemiluminescence Immunoassay (ECLIA) is another highly sensitive and specific immunoassay format used for C-peptide quantification. sintmaria.besintmaria.beroche.com This method also employs a sandwich principle. In this assay, one antibody is biotinylated, and the other is labeled with a ruthenium complex. sintmaria.besintmaria.be In the presence of C-peptide, a sandwich complex is formed. After the addition of streptavidin-coated microparticles, the complex binds to the solid phase. sintmaria.besintmaria.be When an electric current is applied, the ruthenium complex emits light, and the intensity of this light is directly proportional to the C-peptide concentration. sintmaria.besintmaria.be
The table below summarizes the characteristics of some commercially available immunoassays for human C-peptide.
| Assay Type | Manufacturer/Product | Sample Types | Assay Range | Sensitivity/Detection Limit |
| ELISA | Mercodia | Serum, Plasma, Urine | 100-4000 pmol/L | ≤ 25 pmol/L |
| ELISA | Abcam (ab260064) | Serum, Plasma, Cell Culture Media, Urine | Not specified | 1.45 pg/mL |
| ELISA | R&D Systems (Quantikine DICP00) | Cell Culture Supernates, Serum, Plasma, Urine | 28.9 - 1,850 pmol/L | 2.88 pmol/L |
| ELISA | Invitrogen (BMS2191-2) | Plasma, Serum, Supernatant, Urine | 23-1,500 pg/mL | 2.9 pg/mL |
| ELISA | Sigma-Aldrich | Serum, Plasma | 0.2-20 ng/mL | Not specified |
| ECLIA | Roche (Elecsys) | Serum, Plasma, Urine | Not specified | 0.003 nmol/L |
Radioimmunoassay (RIA) has also been developed for C-peptide estimation. One such assay utilized a polyclonal antibody raised in rabbits and radioiodinated tyrosylated C-peptide. researchgate.net The assay demonstrated a detection limit of 0.43 ng/mL and showed no cross-reactivity with proinsulin, glucagon (B607659), somatostatin (B550006), insulin, or pancreatic polypeptide. researchgate.net
The choice of sample matrix is a critical consideration in C-peptide research, as it can significantly impact the accuracy and interpretation of the results. nih.gov
Plasma and Serum: These are the most common matrices for C-peptide measurement. mercodia.comabcam.comsigmaaldrich.com C-peptide is stable in EDTA plasma at room temperature for up to 24 hours. diabetesjournals.org
Urine: Urine is another viable sample matrix, with C-peptide concentrations being approximately 10-20 times higher than in serum. sintmaria.besintmaria.be This can be advantageous for certain research applications. However, urinary C-peptide levels can be affected by renal function. bmj.com Urinary samples often require predilution before analysis. sintmaria.besintmaria.be
Dried Blood Spots (DBS): DBS offers a minimally invasive method for sample collection and has been used for C-peptide quantification via ELISA. vitas.no
Hair and Nails: Recent research has demonstrated that C-peptide can be detected in hair and nail samples. bmj.comnih.govnih.gov This novel approach may provide a measure of long-term average C-peptide levels, in contrast to the more acute measurements from blood or urine. bmj.com C-peptide is extracted from these matrices using methanol (B129727) incubation before measurement with an immunoassay. nih.govnih.gov
A significant challenge in the field of C-peptide research is the lack of standardization across different assay methods. jnmhs.comnih.gov This variability can lead to discrepancies in results between different laboratories and studies, making it difficult to compare findings directly. nih.govthieme-connect.com
Efforts are underway to harmonize C-peptide measurements. jnmhs.com The National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) has organized a C-peptide standardization committee to address this issue. cpeptide.org The use of matrix-appropriate secondary reference materials has been shown to improve the comparability of results among different methods. nih.gov The development of reference measurement procedures, such as isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), is crucial for establishing a reference standard for C-peptide measurement. nih.govnih.govresearchgate.net
Inter-assay and intra-assay coefficients of variation (CV) are important parameters for assessing the precision of an assay. For immunoassays, intra-assay CVs are typically less than 6-10%, while inter-assay CVs are generally below 10-11.5%. researchgate.netthermofisher.comdiabetesjournals.org
Fluorescence Correlation Spectroscopy (FCS) is a powerful biophysical technique that has been employed to study the binding of C-peptide to cell membranes at the single-molecule level. pnas.orgpnas.orguni-heidelberg.denih.gov In this method, C-peptide is labeled with a fluorescent dye. pnas.org The fluctuations in fluorescence intensity as the labeled molecules move through a tiny, focused laser beam are analyzed to determine binding characteristics. pnas.org
Studies using FCS have demonstrated specific, high-affinity binding of fluorescently labeled C-peptide to the surfaces of several human cell types, including renal tubular cells. pnas.orgpnas.org This binding was saturable at low nanomolar concentrations. pnas.orgpnas.org Scatchard analysis of the binding to renal tubular cells indicated a high-affinity binding process. pnas.org Importantly, the binding could be competitively displaced by unlabeled C-peptide, and the C-terminal pentapeptide of C-peptide was also shown to displace the bound peptide, suggesting this region is critical for binding. pnas.orgpnas.org Furthermore, the binding was abolished by pretreatment of the cells with pertussis toxin, indicating the involvement of a G protein-coupled receptor. pnas.orgpnas.org
In Vitro Cellular Models for C-Peptide (1-35) (human) Research
In vitro cellular models are indispensable for dissecting the molecular mechanisms underlying the biological effects of C-peptide. These models allow for controlled experiments to investigate signaling pathways and cellular responses.
Human Aortic Endothelial Cells (HAECs) have been a valuable in vitro model for studying the vascular effects of C-peptide. oup.comfrontiersin.orgnih.govmdpi.com Research using HAECs has provided significant insights into the protective role of C-peptide against hyperglycemia-induced endothelial dysfunction.
Key findings from studies using HAECs include:
Anti-inflammatory Effects: C-peptide at physiological concentrations has been shown to exert anti-inflammatory effects. oup.comfrontiersin.org It can reduce the adhesion of monocytes to HAECs under high glucose conditions. oup.comfrontiersin.org C-peptide has also been found to decrease the activation of NF-κB and the expression of vascular cell adhesion molecule 1 (VCAM-1). mdpi.com
Anti-apoptotic Effects: C-peptide can prevent hyperglycemia-induced apoptosis (programmed cell death) in endothelial cells. frontiersin.orgnih.gov This protective effect is mediated, at least in part, by the inhibition of reactive oxygen species (ROS) generation. frontiersin.orgnih.gov Specifically, C-peptide has been shown to decrease the generation of intracellular ROS by NADPH oxidase in HAECs. nih.gov
Stimulation of Endothelial Nitric Oxide Synthase (eNOS): C-peptide can stimulate the activity of eNOS, an enzyme that produces nitric oxide (NO), a key molecule in maintaining vascular health. e-dmj.orgmdpi.com This effect is mediated by an increase in intracellular calcium concentrations. e-dmj.orgmdpi.com
The table below summarizes some of the observed effects of C-peptide on Human Aortic Endothelial Cells.
| Cellular Process | Effect of C-Peptide | Associated Mechanisms |
| Inflammation | Decreased monocyte adhesion | Inhibition of NF-κB activation, reduced VCAM-1 expression |
| Apoptosis | Prevention of hyperglycemia-induced cell death | Inhibition of ROS generation, decreased NADPH oxidase activity |
| Vasodilation | Stimulation of NO production | Increased intracellular calcium, activation of eNOS |
Renal Cell Lines (e.g., Opossum Proximal Tubular Kidney Cells, Human Renal Mesangial Cells)
Opossum Proximal Tubular Kidney (OK) Cells: The OK cell line, derived from the kidney of a female North American opossum, serves as a valuable in vitro model for kidney proximal tubule epithelial cells. microscopyu.comwikipedia.org These cells exhibit characteristics that resemble the in vivo proximal tubule epithelium, including a leaky paracellular pathway. nih.gov OK cells are utilized in research to study various physiological processes, including the hormonal regulation of phosphate (B84403) transport and the effects of substances on renal cell function. microscopyu.com
Human Renal Mesangial Cells: These cells are crucial in understanding the pathogenesis of diabetic nephropathy, a condition that involves glomerular hyperproliferation. nih.gov In vitro studies using human renal mesangial cells have demonstrated that C-peptide can induce their proliferation in a concentration-dependent manner. nih.gov This proliferative effect is mediated through the activation of specific signaling pathways, including PI-3 kinase and MAP kinase. nih.gov Research has shown that C-peptide can induce the phosphorylation of Src and the activation of PI-3 kinase and ERK1/2, leading to increased expression of cyclin D1 and phosphorylation of the retinoblastoma protein (Rb). nih.gov These findings suggest a potential role for C-peptide in the glomerular hyperproliferation observed in patients with diabetic nephropathy. nih.gov
Neuronal and Neuroblastoma Cell Lines
Neuroblastoma cell lines are instrumental in studying the development, differentiation, and pathology of the nervous system. cancer.gov These cell lines, derived from tumors of the peripheral nervous system, can be cultured to represent different stages of neuronal differentiation. cancer.gov For example, the SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for dopaminergic neurons, particularly in the context of Parkinson's disease research. nih.gov
In the context of C-peptide research, neuronal cell models are essential for investigating the mechanisms underlying diabetic neuropathy. Studies have shown that C-peptide has protective effects against neuronal damage. For instance, in IMR-32 human neuronal-like cells, which endogenously express key proteins associated with neurodegeneration, C-peptide's role in mitigating cellular stress and apoptosis can be examined. mdpi.com Research in such cell lines can elucidate how C-peptide modulates pathways related to oxidative stress, endoplasmic reticulum stress, and the metabolism of amyloid-β, all of which are implicated in neuronal dysfunction. mdpi.com
Vascular Smooth Muscle Cell Models
Vascular smooth muscle cells (VSMCs) play a significant role in the development of atherosclerosis. frontiersin.org In vitro studies using human and rat VSMCs have shown that C-peptide can induce cell proliferation in a concentration-dependent manner. nih.gov The proliferative effect of human C-peptide on human aortic smooth muscle cells (HASMCs) was observed to be maximal at a concentration of 10 nmol/L, resulting in a 2.6-fold induction in cell proliferation. ahajournals.org This mitogenic action is specific, as scrambled C-peptide does not produce the same effect. ahajournals.org
The signaling pathways involved in C-peptide-induced VSMC proliferation include the activation of Src-kinase, phosphatidylinositol 3-kinase (PI-3 kinase), and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govahajournals.org Inhibition of these signaling molecules has been shown to block the proliferative effect of C-peptide. nih.govahajournals.org Furthermore, C-peptide has been found to induce the expression of cyclin D1 and the phosphorylation of the retinoblastoma protein (Rb) in VSMCs. nih.gov These findings suggest that C-peptide may contribute to the development of atherosclerotic plaques and neointima formation. nih.govahajournals.org
Immune Cell Models (e.g., U-937 Monocytes)
The U-937 cell line, a pro-monocytic human myeloid leukemia cell line, is a widely used in vitro model for studying monocyte and macrophage functions. wikipedia.orgnih.gov These cells can be differentiated into mature monocytes or macrophages in response to various stimuli. wikipedia.org U-937 cells are valuable for investigating inflammatory responses, as they secrete numerous cytokines and chemokines. wikipedia.org
In the context of C-peptide research, U-937 monocytes have been used to study the peptide's effects on inflammation, particularly under hyperglycemic conditions. nih.govresearchgate.net Studies have shown that C-peptide can reduce the secretion of pro-inflammatory cytokines, such as IL-6 and IL-8, from lipopolysaccharide (LPS)-stimulated U-937 monocytes. nih.govresearchgate.net This anti-inflammatory effect is associated with the inhibition of the NF-κB pathway, as evidenced by reduced nuclear translocation of NF-κB p65/p50 subunits and decreased phosphorylation of IκB-α. nih.gov Additionally, C-peptide has been found to significantly reduce the adhesion of U-937 cells to human aortic endothelial cells. nih.gov These findings suggest that C-peptide may play a role in modulating monocyte activation and inflammation. nih.gov
In Vivo Animal Models for C-Peptide (1-35) (human) Research
Chemically-Induced Diabetes Models (e.g., Streptozotocin-Diabetic Mice/Rats)
Streptozotocin (B1681764) (STZ) is a chemical commonly used to induce diabetes in animal models by causing degeneration of the pancreatic β-cells. jcdr.net This leads to a state of persistent hyperglycemia, which is a key characteristic of diabetes mellitus. jcdr.net The STZ-induced diabetic model in rodents, such as mice and rats, is a well-established and frequently used model for studying diabetic complications and evaluating potential therapeutic interventions. nih.govrsc.org
In these models, the administration of C-peptide has been shown to have beneficial effects. For instance, in STZ-induced diabetic mice, C-peptide treatment has been observed to significantly reduce blood glucose levels without affecting serum insulin levels. nih.gov This suggests that C-peptide may improve glucose utilization through mechanisms independent of insulin secretion. nih.gov Furthermore, C-peptide has been shown to have renoprotective effects in STZ-induced diabetic rats, where it can help to mitigate histological damage to the kidneys, such as glomerular hypertrophy and mesangial expansion. oup.com These animal models are crucial for understanding the in vivo physiological and pathological roles of C-peptide in the context of diabetes.
Genetic and Spontaneous Diabetes Models (e.g., BB/Wor Rats)
The BioBreeding/Worcester (BB/Wor) rat is a well-established animal model for autoimmune type 1 diabetes. These rats spontaneously develop diabetes and are deficient in insulin and C-peptide, making them a suitable model for studying the effects of C-peptide replacement therapy. proquest.com
Research using BB/Wor rats has demonstrated the neuroprotective effects of C-peptide in diabetic neuropathy. Studies have shown that administration of human C-peptide can dose-dependently prevent the nerve conduction defects and early structural abnormalities, such as paranodal swelling and axonal degeneration, that are characteristic of diabetic neuropathy. nih.gov Long-term C-peptide replacement in these rats has been found to prevent chronic nerve conduction defects and structural changes in myelinated fibers, including axo-glial dysjunction and paranodal demyelination. proquest.com Furthermore, interventional studies where C-peptide was administered after the onset of neuropathy have shown improvements in nerve conduction velocity and nerve fiber regeneration. proquest.com These findings from the BB/Wor rat model strongly suggest that C-peptide deficiency plays a significant role in the pathogenesis of type 1 diabetic polyneuropathy. proquest.com
Data Tables
Table 1: Effects of C-Peptide on Renal Cell Lines
| Cell Line | C-Peptide Effect | Signaling Pathway(s) Involved | Reference |
|---|
Table 2: Effects of C-Peptide on Vascular Smooth Muscle Cells
| Cell Model | C-Peptide Effect | Signaling Pathway(s) Involved | Reference |
|---|---|---|---|
| Human Aortic Smooth Muscle Cells (HASMCs) | Induces proliferation | Src-kinase, PI-3 kinase, ERK1/2 | nih.govahajournals.org |
Table 3: Effects of C-Peptide on Immune Cell Models
| Cell Line | Condition | C-Peptide Effect | Signaling Pathway(s) Involved | Reference |
|---|
Table 4: Effects of C-Peptide in In Vivo Diabetes Models
| Animal Model | Condition | C-Peptide Effect | Outcome | Reference |
|---|---|---|---|---|
| Streptozotocin-Diabetic Mice | Type 2 Diabetes | Reduces blood glucose | Improved glycemic control | nih.gov |
| Streptozotocin-Diabetic Rats | Diabetes | Suppresses glomerular hypertrophy and mesangial matrix area | Renoprotective | oup.com |
Surgical Models of Pancreatectomy for Deficiency Studies
Surgical removal of the pancreas, or pancreatectomy, serves as a direct and effective model for inducing a state of C-peptide deficiency. This approach is instrumental in studying the physiological consequences of the absence or significant reduction of endogenous insulin and C-peptide secretion. These models are particularly valuable for investigating the adaptive mechanisms of the remaining pancreatic beta cells and for understanding the development of pancreatogenic diabetes (Type 3c diabetes). endocrine-abstracts.org
Different degrees of pancreatectomy are employed to create varying levels of beta-cell mass reduction. A partial pancreatectomy involves the removal of a certain percentage of the pancreas, leading to a state that can resemble type 2 diabetes, characterized by hyperglycemia due to reduced pancreatic beta-cell mass. creative-biolabs.com This model avoids the cytotoxic effects on other organs that can be associated with chemically induced diabetes models. creative-biolabs.com Total pancreatectomy, while a more extreme model, is also utilized and results in a more complete deficiency of insulin and C-peptide. Studies show that pancreatogenic diabetes affects a significant percentage of individuals following both partial (20%) and total (86%) pancreatectomy. endocrine-abstracts.org
Following surgery, researchers monitor a panel of metabolic parameters to characterize the deficiency state. Key measurements include fasting and post-stimulation levels of plasma glucose, insulin, and C-peptide. nih.govnih.gov For instance, studies have shown that a 50% pancreatectomy leads to a significant decrease in insulin and C-peptide levels. nih.gov The C-peptide index (CPI), calculated from fasting C-peptide and glucose levels, is a crucial metric used to assess residual β-cell function both before and after surgery. nih.gov
Research using these models has demonstrated a clear link between the extent of surgical resection, the subsequent decline in C-peptide levels, and the manifestation of diabetes. These studies help to elucidate the critical role of beta-cell function in maintaining glucose homeostasis.
| Pancreatectomy Model | Primary Outcome | Key Findings | Reference |
|---|---|---|---|
| Partial Pancreatectomy (50%) | Induce a model resembling Type 2 Diabetes | Resulted in significantly decreased insulin and C-peptide levels; useful for studying adaptive mechanisms of remaining beta cells. | creative-biolabs.comnih.gov |
| Total Pancreatectomy | Induce complete insulin and C-peptide deficiency | Leads to Type 3c diabetes in the majority of cases; allows for studying the effects of complete absence of endogenous secretion. | endocrine-abstracts.org |
| Various Resections (Pancreaticoduodenectomy, Distal, etc.) | Assess postoperative β-cell function | Postoperative C-peptide index (CPI) is associated with the status of diabetes management and the need for insulin therapy after surgery. | nih.gov |
Transgenic and Knockout Animal Models in C-Peptide (1-35) (human) Research
Transgenic and knockout animal models are powerful tools for investigating the specific physiological roles of C-peptide by manipulating the genes responsible for its production. researchgate.netnih.gov These genetically engineered models allow researchers to either introduce foreign genetic material (transgenesis) to express human C-peptide or to inactivate an endogenous gene (knockout) to prevent its expression. researchgate.netcwru.edu
Transgenic models can be created to overexpress the human proinsulin gene, and consequently human C-peptide, in an animal that may have its own C-peptide production intact or silenced. This allows for the study of the specific effects of the human C-peptide sequence in a living organism. These models are invaluable for dissecting the biological activities of C-peptide independent of its co-secretion with insulin from the pancreatic beta cells.
Knockout models , on the other hand, are designed to eliminate the production of endogenous C-peptide. This is typically achieved by targeting the gene encoding for proinsulin. By inactivating this gene, researchers can create a model of C-peptide deficiency from birth. These "loss-of-function" models are crucial for understanding the consequences of a lifelong absence of C-peptide and for identifying physiological processes in which it may play a protective or regulatory role. cwru.edu There are two main types of knockout models used:
Constitutive Knockout: The target gene is permanently inactivated in every cell of the organism. nih.gov
Conditional Knockout: Gene inactivation can be controlled to occur in specific tissues or at specific times during development, which allows for more precise investigation of C-peptide's function in different contexts. nih.gov
The development of these models, particularly in mice and rats, has been significantly advanced by technologies like CRISPR/Cas9, which allows for more efficient and precise genome editing. nih.govumich.edu These animal models are instrumental in moving beyond correlational studies in humans to establish a causal relationship between C-peptide and its purported biological effects.
| Model Type | Genetic Manipulation | Purpose in C-Peptide Research | Reference |
|---|---|---|---|
| Transgenic | Addition of a foreign gene (e.g., human proinsulin). | To study the specific effects of human C-peptide in a whole-organism context and to investigate its potential therapeutic actions. | researchgate.netumich.edu |
| Constitutive Knockout | Permanent inactivation of the endogenous proinsulin gene. | To investigate the long-term consequences of a complete absence of C-peptide from birth. | cwru.edunih.gov |
| Conditional Knockout | Inactivation of the proinsulin gene in specific tissues or at specific times. | To dissect the tissue-specific and temporal roles of C-peptide in physiological and pathological processes. | nih.gov |
Ex-Vivo Organ and Tissue Perfusion Studies in C-Peptide (1-35) (human) Research
Ex-vivo organ and tissue perfusion is an advanced methodological approach that allows for the study of organs in a controlled environment outside the body. This technique involves maintaining the viability and function of an isolated organ by circulating a warm, oxygenated, and nutrient-rich solution (perfusate) through its vasculature. ctrjournal.org This methodology provides a unique platform to investigate the direct effects of C-peptide (1-35) (human) on specific organs, such as the kidney, liver, or heart, without the confounding systemic influences present in a whole organism. tno.nlnih.gov
In the context of C-peptide research, ex-vivo perfusion systems can be used to:
Investigate Direct Cellular Mechanisms: By adding human C-peptide to the perfusate, researchers can directly assess its impact on organ function, metabolism, and cellular signaling pathways. For example, one could study the effects of C-peptide on glucose uptake, inflammatory responses, or fibrosis in an isolated kidney or heart.
Assess Pharmacokinetics: The system allows for the detailed study of the absorption, distribution, metabolism, and excretion (ADME) profile of C-peptide within a specific organ. tno.nl This can provide valuable data on how the peptide is handled and cleared by different tissues.
Evaluate Therapeutic Potential: The platform can be used to test the potential of C-peptide to ameliorate organ injury. For instance, an organ could be subjected to an insult (e.g., ischemia-reperfusion injury) and then perfused with a C-peptide-containing solution to determine if it has protective or regenerative effects. nih.gov
The composition of the perfusate is critical and can be precisely controlled. Key parameters that are monitored during ex-vivo perfusion to assess organ viability and function include oxygen consumption, glucose metabolism, lactate (B86563) production, and the production of organ-specific biomarkers (e.g., albumin for the liver). tno.nlnih.gov Both animal and human organs, which may be deemed unsuitable for transplantation, can be used in these research settings, providing highly relevant data. tno.nl
| Application in C-Peptide Research | Methodological Approach | Key Parameters Measured | Reference |
|---|---|---|---|
| Studying Direct Physiological Effects | Perfusion of an isolated organ (e.g., kidney, heart) with a C-peptide-containing solution. | Organ function (e.g., glomerular filtration), metabolic changes (glucose/O2 consumption), cellular signaling. | tno.nlfrontiersin.org |
| Pharmacokinetic Studies | Measuring C-peptide levels in the perfusate and tissue over time. | Organ clearance rates, tissue accumulation, metabolic breakdown products. | tno.nl |
| Evaluating Protective Effects | Inducing injury (e.g., ischemia) to the organ and then perfusing with C-peptide. | Markers of tissue damage, inflammatory cytokines, indicators of functional recovery. | ctrjournal.orgnih.gov |
Future Directions and Emerging Research Avenues for C Peptide 1 35 Human
Deeper Elucidation of C-Peptide (1-35) (human) Receptor Identity and Signaling Specificity
A primary obstacle in the field has been the definitive identification of the C-peptide receptor. nih.gov Evidence strongly suggests the existence of a specific, high-affinity cell surface receptor that is likely a G-protein-coupled receptor (GPCR). physiology.orgwikipedia.orgnih.gov Binding of C-peptide at nanomolar concentrations initiates a cascade of intracellular signaling events, yet the receptor identity remains elusive. physiology.orgwikipedia.org
Recent deorphanization strategies have pointed to GPR146, an orphan GPCR, as a putative candidate for the C-peptide receptor. nih.gov However, further validation is crucial to confirm this interaction and rule out other possibilities, such as interactions with other membrane proteins like integrins that can mimic GPCR signaling. nih.gov Future research must focus on:
Definitive Receptor Identification: Employing advanced techniques like affinity chromatography, cross-linking studies, and CRISPR-based screening to isolate and identify the C-peptide binding protein(s) on the cell surface.
Structural Biology: Utilizing cryo-electron microscopy (cryo-EM) to resolve the structure of the C-peptide-receptor complex. This would provide unprecedented insight into the binding interface and the conformational changes that trigger intracellular signaling.
Signaling Specificity: Investigating why C-peptide elicits different responses in various cell types (e.g., neuronal, endothelial, renal tubular cells). wikipedia.org This involves mapping the specific downstream effectors and signaling pathways, such as MAPK, PLCγ, and PKC, that are activated in each cell type and understanding the cellular context that dictates the response. wikipedia.orgnih.govfrontiersin.org It is also important to understand the interplay between C-peptide and insulin (B600854) signaling pathways, as they share some downstream components like PI-3-kinase. nih.govnih.gov
Table 1: Key C-Peptide Signaling Pathways and Effectors
| Signaling Pathway/Effector | Key Functions Modulated by C-Peptide | Associated Cell Types | Potential Downstream Effects |
|---|---|---|---|
| G-protein Coupled Receptor (GPCR) | Initiation of intracellular signaling cascades. physiology.orgwikipedia.orgfrontiersin.org | Neuronal, Endothelial, Fibroblast, Renal Tubular Cells. wikipedia.org | Activation of Ca2+-dependent pathways. wikipedia.org |
| Na+/K+-ATPase | Maintenance of cellular ion gradients, nerve conduction. mdpi.comwikipedia.org | Renal Tubular Cells, Neurons. wikipedia.org | Improved nerve function, regulated sodium reabsorption. mdpi.com |
| Endothelial Nitric Oxide Synthase (eNOS) | Production of nitric oxide, vasodilation. mdpi.comwikipedia.org | Endothelial Cells. frontiersin.org | Increased blood flow, reduced vascular resistance. nih.gov |
| Mitogen-Activated Protein Kinases (MAPK) | Regulation of gene expression, cell growth, and survival. wikipedia.orgnih.gov | Renal Proximal Tubular Cells, Endothelial Cells. mdpi.comfrontiersin.org | Cell proliferation, anti-apoptotic effects. mdpi.com |
| Phosphatidylinositol 3-kinase (PI3K) | Cell survival, proliferation, and metabolic control. mdpi.com | Renal Proximal Tubular Cells. mdpi.com | Stimulation of cell proliferation. mdpi.com |
| Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) | Regulation of inflammatory responses. mdpi.com | Human Aortic Endothelial Cells. mdpi.com | Anti-inflammatory effects, reduced expression of adhesion molecules. mdpi.com |
High-Throughput Screening and Proteomics in C-Peptide (1-35) (human) Target Discovery
To expand our understanding of C-peptide's biological functions, it is essential to identify the full spectrum of its molecular targets and interaction partners. High-throughput screening (HTS) and advanced proteomics are powerful tools for this purpose.
HTS for Target Identification: Phenomenological screening of small molecule libraries in cell-based assays can identify compounds that mimic or inhibit C-peptide's effects. nih.gov These compounds can then be used as tools to uncover the underlying protein targets.
Expression Proteomics: Techniques like Functional Identification of Target by Expression Proteomics (FITExP) can be used to observe global changes in the proteome of cells upon treatment with C-peptide. nih.gov This approach can reveal proteins and pathways that are significantly up- or down-regulated, providing clues to its mechanism of action.
Affinity-Based Proteomics: Using C-peptide as bait, researchers can perform pull-down assays coupled with mass spectrometry to identify proteins that directly bind to it. This can uncover not only receptors but also intracellular binding partners.
Targeted Serum Proteomics: Analyzing longitudinal serum samples from individuals receiving C-peptide can identify changes in circulating proteins associated with its administration. This can reveal biomarkers of C-peptide activity and highlight systemic pathways it influences. nih.gov
Table 2: Proteomics Approaches for C-Peptide Target Discovery
| Technique | Principle | Potential Discoveries |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates and identifies proteins and peptides in a complex sample, providing comprehensive quantitative information. preomics.com | Global protein networks, drug-target interactions, disease mechanisms. preomics.com |
| Targeted Proteomics | Focuses on a predefined set of proteins to quantify their levels with high precision. nih.gov | Association of specific proteins with C-peptide levels and beta cell function. nih.gov |
| Peptidomics | The systematic study of peptides and their modifications in biological samples. creative-proteomics.com | Identification of bioactive C-peptide fragments and their roles. creative-proteomics.com |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a "bait" molecule (e.g., tagged C-peptide) to capture interacting "prey" proteins from a cell lysate for identification by MS. | Direct binding partners of C-peptide, including receptors and intracellular proteins. |
Application of Advanced Imaging Techniques for C-Peptide (1-35) (human) Cellular Localization and Interaction
Visualizing where C-peptide goes within a cell and with which molecules it interacts is critical for understanding its function. Advanced imaging techniques offer the ability to track these processes in real-time and at high resolution.
Fluorescence Microscopy: The use of fluorescently labeled C-peptide analogs allows for real-time tracking of its binding to the cell surface, internalization, and subcellular localization in live cells. altabioscience.comgenosphere-biotech.com Techniques like confocal microscopy and two-photon fluorescence lifetime imaging microscopy (FLIM) can provide detailed spatial and temporal information. nih.govresearchgate.net
Super-Resolution Microscopy: Techniques such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling visualization of C-peptide's interactions with specific cellular structures, like receptor clusters on the plasma membrane, at the nanoscale.
Correlative Light and Electron Microscopy (CLEM): This approach combines the dynamic, specific labeling of fluorescence microscopy with the high-resolution ultrastructural detail of electron microscopy. It could be used to precisely locate fluorescent C-peptide within specific organelles like the endoplasmic reticulum or mitochondria.
Mass Spectrometry Imaging (MSI): Techniques like nano-DESI MSI can map the distribution of C-peptide and its truncated fragments within tissues without the need for labeling, providing a spatially-resolved view of its processing and localization in a native environment. biorxiv.org
Development of Novel Research Probes and C-Peptide (1-35) (human) Analogs for Mechanistic Studies
To dissect the molecular mechanisms of C-peptide action, researchers need sophisticated tools. The development of novel chemical probes and peptide analogs is a key research avenue.
Fluorescent Probes: Synthesizing C-peptide analogs conjugated to various fluorophores (e.g., FAM, Cy3, Cy5) is essential for the imaging studies described above. altabioscience.comsb-peptide.com The choice of dye and labeling position is critical to ensure the biological activity of the peptide is retained.
Photo-activatable and Cross-linking Analogs: Incorporating photo-activatable amino acids or cross-linking agents into the C-peptide sequence would allow researchers to permanently link C-peptide to its binding partners (like its receptor) upon light activation. This would greatly facilitate the identification of these partners.
Site-Specifically Modified Analogs: Creating a library of C-peptide analogs with specific amino acid substitutions or modifications can help identify the key residues responsible for receptor binding and signal transduction. This structure-activity relationship (SAR) data is invaluable for understanding how the peptide works and for designing more potent or stable therapeutic versions.
Theranostic Probes: Conjugating C-peptide to both a therapeutic agent and an imaging agent could create "theranostic" molecules. These would allow for simultaneous visualization of target engagement and delivery of a therapeutic effect, particularly relevant for exploring C-peptide's role in areas like tissue repair or cancer. mdpi.com
Integration of Multi-Omics Data for Comprehensive C-Peptide (1-35) (human) Pathway Mapping
Understanding the full impact of C-peptide requires a systems-level approach. Integrating data from various "omics" platforms can provide a comprehensive map of the cellular pathways it modulates.
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to C-peptide treatment can identify entire gene networks that are regulated by the peptide, pointing to its influence on transcription factors and cellular programs.
Proteomics: As discussed earlier, this identifies changes at the protein level, which is often a more direct reflection of cellular function than transcriptomics. nih.govmdpi.com
Metabolomics: Studying the changes in small molecule metabolites following C-peptide administration can reveal its impact on cellular metabolism, for instance, how it affects glucose utilization or lipid pathways.
Data Integration: The true power lies in integrating these datasets. For example, a multi-omics approach could show that C-peptide activates a specific transcription factor (genomics), leading to the increased expression of a set of genes (transcriptomics), resulting in higher levels of specific enzymes (proteomics), which in turn alters a metabolic pathway (metabolomics). This provides a holistic and robust understanding of its biological function.
Comparative Studies of C-Peptide (1-35) (human) Fragments and Derivatives
The full-length 31-amino acid C-peptide may not be the only active form. Studies have shown that certain fragments, particularly from the C-terminus, retain biological activity. researchgate.net This opens up an important area of research.
Activity of Fragments: Systematically synthesizing and testing various fragments of C-peptide (e.g., N-terminal, mid-region, C-terminal) is necessary to map the active sites of the molecule. Research has shown that C-terminal pentapeptides and tetrapeptides can be as effective as the full-length peptide in stimulating glucose turnover. researchgate.net
Distinct Functions of Fragments: It is possible that different fragments have different biological activities or target different receptors or pathways. For example, one fragment might be primarily responsible for activating Na+/K+-ATPase, while another might be key for eNOS activation. Comparative studies are needed to explore this possibility.
Modified Derivatives: Investigating chemically modified derivatives (e.g., amidated, acetylated, or cyclized versions) could lead to the development of analogs with improved stability, potency, or bioavailability. nih.gov Computational modeling can help predict which modifications are most likely to enhance function. ibm.com
Exploration of C-Peptide (1-35) (human) Role in Emerging Biological Systems Beyond Established Areas
While much of the focus on C-peptide has been on diabetic complications, particularly nephropathy and neuropathy, evidence suggests it may have broader physiological roles. scirp.orgmdpi.comnih.gov Future research should explore these emerging areas.
Reproductive and Endocrine Systems: Studies in animal models suggest C-peptide may play a role in preventing testicular dysfunction associated with diabetes. scirp.org Its potential interactions with other endocrine pathways warrant further investigation.
Tissue Repair and Regeneration: C-peptide's anti-apoptotic and pro-proliferative effects suggest it could be beneficial in tissue repair contexts beyond diabetes. mdpi.comnih.gov Its role in wound healing or recovery from ischemic injury could be a fruitful area of research.
Cancer Biology: The relationship between C-peptide and cancer is complex and appears to be context-dependent. High levels have been associated with an increased risk for some cancers, while it may have inhibitory effects on metastasis in others. scirp.org Elucidating the mechanisms behind these opposing effects is a critical future direction.
Central Nervous System: Beyond peripheral neuropathy, exploring the direct effects of C-peptide on central nervous system cells and its potential role in neuroprotection or cognitive function is an intriguing possibility.
Translational Research Challenges and Opportunities for C-Peptide (1-35) (human) (focus on in vitro and animal models)
The journey of C-peptide (1-35) (human) from a perceived biologically inert byproduct of insulin synthesis to a molecule with recognized therapeutic potential has been driven by extensive preclinical research. nih.govnih.gov However, translating the promising findings from laboratory settings into successful clinical applications has proven to be a significant hurdle. nih.gov This section will delve into the specific challenges and opportunities within the realm of in vitro and animal models that are critical for advancing the therapeutic development of C-peptide.
Challenges in Translational Research
A primary challenge in the translational path of C-peptide lies in the discrepancy between the robustly positive results observed in preclinical models and the less conclusive outcomes in human clinical trials. nih.govfrontiersin.org While animal studies have consistently demonstrated the beneficial effects of C-peptide replacement in ameliorating diabetic complications, this success has not been fully replicated in human subjects. nih.gov
Key Challenges Include:
Receptor Identification: A definitive understanding of the receptor or receptors through which C-peptide exerts its effects remains elusive. mdpi.com While a G-protein-coupled receptor, GPR146, has been identified as a potential candidate, the complete signaling cascade is not fully elucidated. mdpi.com This knowledge gap hinders the development of targeted in vitro assays and the selection of the most appropriate animal models that accurately reflect human pathophysiology.
In Vitro Model Limitations: Current in vitro models, while useful for dissecting specific cellular mechanisms, may not fully recapitulate the complex microenvironment of target tissues in the human body. For instance, while C-peptide has been shown to stimulate the proliferation of opossum proximal tubular kidney cells and reduce apoptosis in various cell types, the translation of these findings is complicated by the multifactorial nature of diabetic complications. mdpi.com
Animal Model Translatability: The majority of animal studies utilize models of type 1 diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats or the BioBreeding (BB/Wor) rat. mdpi.comfrontiersin.orgmedsci.org While these models have been invaluable in demonstrating C-peptide's ability to improve nerve conduction velocity, reduce glomerular hyperfiltration, and exert anti-inflammatory effects, they may not perfectly mimic the heterogeneity and progression of diabetic complications in humans. nih.govmdpi.com Furthermore, the effects of C-peptide in models of type 2 diabetes are less clear and sometimes conflicting. e-dmj.org
Complexity of Pathophysiology: The biological actions of C-peptide are multifaceted, involving the modulation of various signaling pathways, including endothelial nitric oxide synthase (eNOS) activity, Na+/K+ ATPase function, and the inhibition of pro-inflammatory molecules. mdpi.comnih.gov This complexity presents a challenge for designing preclinical studies that can accurately predict the net effect of C-peptide administration in the intricate biological system of a human patient with long-standing diabetes.
Opportunities in Translational Research
Despite the challenges, significant opportunities exist to leverage in vitro and animal models to bridge the translational gap and unlock the full therapeutic potential of C-peptide.
Emerging Opportunities Include:
Advanced In Vitro Systems: The development of more sophisticated in vitro models, such as organ-on-a-chip technology and 3D bioprinting, offers the potential to create microenvironments that more closely mimic human tissues. These systems could provide more predictive data on C-peptide's efficacy and mechanism of action.
Humanized Animal Models: The use of humanized animal models, which incorporate human cells or genes, could provide a more translationally relevant platform for studying the effects of human C-peptide. These models could help to elucidate species-specific differences in C-peptide activity and metabolism.
Combination Therapies: Preclinical models are ideal for exploring the synergistic effects of C-peptide when administered in combination with other therapies. For example, animal studies could investigate whether C-peptide can enhance the efficacy of existing treatments for diabetic neuropathy or nephropathy.
Biomarker Discovery: In vitro and animal studies can be instrumental in identifying and validating biomarkers that correlate with C-peptide's biological activity. These biomarkers could then be used in clinical trials to monitor treatment response and stratify patient populations. For instance, monitoring changes in inflammatory markers or specific signaling molecules in preclinical models could provide insights into C-peptide's therapeutic effects.
Understanding Dose-Response Relationships: Animal models provide a crucial platform for investigating the optimal dosing and administration route for C-peptide to achieve therapeutic effects without adverse consequences. nih.gov This is particularly important given that both deficiency and overproduction of C-peptide can be associated with diabetic complications. nih.gov
The following table summarizes key findings from preclinical research on C-peptide (1-35) (human) in various models:
| Model System | Key Findings |
| In Vitro | |
| Human Aortic Endothelial Cells | Reduces NF-κB activation and expression of VCAM-1, MCP-1, and IL-8. mdpi.com |
| Opossum Proximal Tubular Kidney Cells | Stimulates cell proliferation. mdpi.com |
| Human Renal Tubular Cells | Increases Na+/K+ ATPase activity. nih.gov |
| Pancreatic Islet Cells | Exogenous C-peptide can reduce high glucose-induced apoptosis. frontiersin.org |
| Animal Models | |
| Streptozotocin (STZ)-Induced Diabetic Rats | Improves glomerular function, reduces glomerular hyperfiltration and microalbuminuria. mdpi.com Stimulates nerve blood flow and increases Na+/K+ ATPase activity in sciatic nerves. nih.gov |
| BB/Wor Rats | Prevents spatial learning and memory deficits, and hippocampal neuronal loss. mdpi.com |
Table of Chemical Compounds
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for quantifying C-peptide (1-35) (human) in clinical studies, and how can researchers ensure assay reproducibility?
- Methodological Answer : Use the WHO International Standard for Human C-peptide (NIBSC 13/146) to calibrate immunoassays, as it provides traceability with an uncertainty of ±0.43 µg per ampoule . Validate assays using commutable serum samples and follow STARD guidelines for diagnostic accuracy reporting, including sensitivity, specificity, and ROC curves . For reproducibility, document buffer conditions (pH, concentration), sample storage (container type, temperature), and statistical methods (e.g., median/IQR for non-normal distributions) .
Q. How should researchers design a cohort study to investigate C-peptide’s role in diabetes pathophysiology while minimizing confounding variables?
- Methodological Answer : Apply the PICO framework:
- Population : Define inclusion/exclusion criteria (e.g., age, diabetes type, HbA1c levels) and source (e.g., hospital registries) .
- Intervention/Exposure : Standardize C-peptide measurement timing (fasting vs. postprandial) and methods (e.g., LC-MS vs. immunoassay) .
- Comparison : Include matched controls (e.g., healthy individuals or type 1 diabetes patients with residual β-cell function) .
- Outcome : Pre-specify primary endpoints (e.g., AUC of C-peptide during mixed-meal tests) . Use stratified randomization and adjust for confounders (e.g., BMI, renal function) in multivariate models .
Q. What are the critical quality control parameters for synthesizing C-peptide (1-35) (human) in research-grade batches?
- Methodological Answer : Require HPLC purity (>95%), mass spectrometry (MS) confirmation, and peptide content analysis to account for salt/water variability . For cell-based assays, request trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity. Document batch-specific solubility and impurity profiles (e.g., oxidation products) in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies in C-peptide measurements across immunoassays and mass spectrometry platforms?
- Methodological Answer : Conduct a harmonization study using the WHO standard and patient-derived serum pools. Assess commutability by comparing slopes of regression lines between methods . For LC-MS, validate peptide identity via tandem MS fragmentation patterns and isotope-labeled internal standards . Report both absolute concentrations and method-specific reference intervals in publications .
Q. What statistical approaches are optimal for analyzing longitudinal C-peptide data in intervention trials with high inter-individual variability?
- Methodological Answer : Use mixed-effects models to account for repeated measures and random effects (e.g., participant-specific baseline variation) . Apply non-parametric tests (e.g., Wilcoxon signed-rank) if data are non-normal. For survival analysis, compute time-to-event endpoints (e.g., decline to undetectable C-peptide) with Cox proportional hazards models . Pre-specify adjustments for multiple comparisons (e.g., Bonferroni) in the statistical plan .
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated with C-peptide dynamics to identify novel biomarkers of β-cell function?
- Methodological Answer : Perform pathway enrichment analysis (e.g., KEGG, Reactome) on proteins/metabolites correlated with C-peptide AUC. Use machine learning (e.g., LASSO regression) to prioritize biomarkers while avoiding overfitting. Validate findings in an independent cohort and provide ROC curves with 95% CIs for diagnostic performance . Publish raw data in repositories (e.g., PRIDE, MetaboLights) with detailed metadata .
Methodological Guidance for Reporting
Q. What are the essential elements to include in the "Methods" section of a manuscript studying C-peptide (1-35) (human)?
- Methodological Answer :
- Ethics : IRB approval number and informed consent process .
- Assay Details : Manufacturer, lot number, limit of detection (LOD), and LOQ .
- Sample Handling : Centrifugation speed, storage temperature, freeze-thaw cycles .
- Statistics : Software (e.g., R, SPSS), tests used, and significance thresholds .
- Data Availability : Repository links or supplementary tables for raw HPLC/MS spectra .
Q. How should conflicting results between C-peptide immunoassays and functional assays (e.g., insulin secretion) be addressed in the "Discussion" section?
- Methodological Answer : Discuss potential sources of discrepancy (e.g., cross-reactivity with proinsulin in immunoassays vs. biological activity in functional assays). Propose follow-up experiments, such as spiking studies with synthetic C-peptide or siRNA knockdown of insulin receptors . Use the FINER criteria to evaluate whether the conflict arises from feasibility limitations or novel biological mechanisms .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
